2,2,7-Trimethylnonane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62184-53-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,7-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-11(2)9-7-8-10-12(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
PXOURNMYVAOUML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
2,2,7-Trimethylnonane CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 62184-17-2 (for 2,7,7-Trimethylnonane, often associated with isomers like 2,2,7-trimethylnonane in databases). The specific CAS number for the 2,2,7-isomer is not consistently reported across all databases, highlighting its relative obscurity.
Disclaimer: Extensive searches for detailed experimental data and specific applications of this compound have yielded limited information. This guide summarizes the available information and provides general principles applicable to branched alkanes of similar molecular weight.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem |
| Molecular Weight | 170.34 g/mol | PubChem |
| Boiling Point | Estimated lower than n-dodecane (216.3 °C) | General Principle[1][2][3][4] |
| Melting Point | Not available | - |
| Density | Estimated ~0.75 g/cm³ | General Principle[1][5] |
| Water Solubility | Very low | General Principle[1][3] |
| LogP (Octanol-Water Partition Coefficient) | Not available | - |
Experimental Protocols
Specific experimental protocols for the synthesis and analysis of this compound are not detailed in the available literature. However, general methods for the synthesis and characterization of highly branched alkanes are applicable.
Synthesis: The synthesis of highly branched alkanes can be challenging. General approaches might include:
-
Grignard Reactions: Coupling of appropriate Grignard reagents with alkyl halides.
-
Wurtz Coupling: Reductive coupling of alkyl halides with sodium.
-
Isomerization of n-alkanes: Catalytic reforming of linear alkanes, though this often produces a mixture of isomers.
Analytical Characterization: A standard workflow for the characterization of a synthesized or isolated sample of this compound would involve a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and to obtain its mass spectrum. The fragmentation pattern in the mass spectrum would be characteristic of a highly branched alkane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework. The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number of unique signals in the ¹³C NMR spectrum, would confirm the 2,2,7-trimethyl substitution pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of C-H bonds and the absence of other functional groups.
Biological Activity and Relevance to Drug Development
There is no information available in the searched literature to suggest that this compound has any known biological activity or specific application in drug development. Alkanes, in general, are considered to have low biological activity due to their chemical inertness.
General Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: General workflow for synthesis and characterization.
References
An In-depth Technical Guide to Proposed Synthesis Pathways for 2,2,7-Trimethylnonane
Introduction
2,2,7-Trimethylnonane is a highly branched alkane, a class of molecules of significant interest in fuel and lubricant technologies due to their desirable physical properties, such as high octane ratings and low freezing points. The synthesis of such complex, sterically hindered hydrocarbons presents unique challenges, often requiring specialized synthetic strategies to achieve good yields and avoid side reactions like rearrangement and elimination. This technical guide outlines two plausible, multi-step synthetic pathways for this compound, designed for an audience of researchers and professionals in organic synthesis and drug development. The proposed routes are grounded in well-established organometallic reactions. As no direct synthesis of this compound has been documented in the reviewed literature, the methodologies presented are based on analogous transformations, providing a robust theoretical framework for its practical synthesis.
Proposed Synthesis Pathway A: Grignard Reaction and Deoxygenation
This pathway constructs the carbon skeleton of this compound through the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol. Subsequent deoxygenation of the alcohol yields the target alkane. This approach is advantageous as it utilizes common and well-understood reactions.
Logical Workflow for Pathway A
Experimental Protocols
Step 1: Synthesis of 4,4-Dimethyl-2-pentanone
-
Grignard Addition to 3,3-Dimethylbutanal: A solution of 3,3-dimethylbutanal in anhydrous diethyl ether is cooled to 0 °C in an ice bath under a nitrogen atmosphere. A solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 4,4-dimethyl-2-pentanol.
-
Oxidation to Ketone: The crude 4,4-dimethyl-2-pentanol is dissolved in dichloromethane. Pyridinium chlorochromate (PCC, 1.5 equivalents) is added in one portion, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure, and the resulting crude ketone is purified by distillation to give 4,4-dimethyl-2-pentanone.
Step 2: Grignard Reaction with 4,4-Dimethyl-2-pentanone
-
Under a nitrogen atmosphere, a solution of 4,4-dimethyl-2-pentanone in anhydrous tetrahydrofuran (THF) is cooled to 0 °C.
-
A solution of n-butylmagnesium bromide (1.2 equivalents) in THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched with saturated aqueous NH4Cl.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to yield crude 2,2,7-trimethyl-7-nonanol.
Step 3: Deoxygenation of 2,2,7-Trimethyl-7-nonanol
-
Dehydration: The crude tertiary alcohol is mixed with a catalytic amount of concentrated sulfuric acid. The mixture is heated to induce dehydration, and the resulting alkene products are collected by distillation. This step is expected to yield a mixture of isomeric alkenes.
-
Hydrogenation: The collected alkene mixture is dissolved in ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude product is purified by fractional distillation to yield this compound.
Quantitative Data from Analogous Reactions
| Step | Reaction Type | Substrate Example | Reagent | Product Example | Yield (%) | Reference |
| 1 | Grignard Addition | Aldehyde | Grignard Reagent | Secondary Alcohol | 85-95 | [1] |
| 1 | Oxidation | Secondary Alcohol | PCC | Ketone | 80-90 | [1] |
| 2 | Grignard Addition | Ketone | Grignard Reagent | Tertiary Alcohol | 70-90 | [1] |
| 3 | Dehydration & Hydrogenation | Tertiary Alcohol | H2SO4, then H2, Pd/C | Alkane | 80-95 |
Proposed Synthesis Pathway B: Organocuprate (Gilman) Coupling
This pathway employs the coupling of an organocuprate (Gilman) reagent with a sterically hindered primary alkyl halide. This method is particularly effective for forming carbon-carbon bonds with neopentyl-type structures, which are often challenging substrates for standard SN2 reactions due to steric hindrance.[2][3]
Logical Workflow for Pathway B
Experimental Protocols
Step 1: Preparation of Lithium di(5-methylheptyl)cuprate (Gilman Reagent)
-
Synthesis of 5-Methylheptyllithium: Under an inert atmosphere (argon or nitrogen), lithium metal (2.2 equivalents) is washed, cut into small pieces, and suspended in anhydrous pentane. The suspension is cooled, and a solution of 1-bromo-5-methylheptane (1.0 equivalent) in pentane is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature. The resulting solution of 5-methylheptyllithium is then used directly in the next step.
-
Formation of the Cuprate: In a separate flask under an inert atmosphere, copper(I) iodide (0.5 equivalents) is suspended in anhydrous THF and cooled to -78 °C (dry ice/acetone bath). The previously prepared solution of 5-methylheptyllithium (2.0 equivalents) is added slowly via cannula. The mixture is stirred at this temperature for 30 minutes, during which the Gilman reagent forms as a solution or suspension.
Step 2: Coupling with 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide)
-
The solution of the Gilman reagent is maintained at low temperature (e.g., -78 °C to 0 °C).
-
A solution of 1-bromo-2,2-dimethylpropane (1.0 equivalent) in THF is added dropwise to the Gilman reagent.
-
The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by column chromatography on silica gel followed by fractional distillation to afford pure this compound.
Quantitative Data from Analogous Reactions
| Step | Reaction Type | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Reference |
| 1 | Gilman Reagent Formation | Primary Alkyl Halide | Li, then CuI | Gilman Reagent | High (used in situ) | [3] |
| 2 | Gilman Coupling | Gilman Reagent | Primary Alkyl Halide | Branched Alkane | 60-90 | [2][4] |
The synthesis of this compound, while not explicitly described in the literature, is theoretically achievable through established synthetic methodologies. The two pathways detailed in this guide—a Grignard-based approach and an organocuprate coupling—offer viable strategies for constructing this highly branched alkane. The choice between these pathways may depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Both routes provide a solid foundation for the practical synthesis of this compound for research and development purposes.
References
2,2,7-Trimethylnonane: A Technical Overview of its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on 2,2,7-trimethylnonane, a branched alkane isomer of dodecane. Due to a lack of specific literature on its discovery and isolation, this guide focuses on its fundamental properties, a proposed synthetic pathway, and general characterization techniques. The information presented is compiled from chemical databases and established principles of organic synthesis, offering a foundational resource for researchers interested in this compound.
Introduction
This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. As a highly branched alkane, its physical and chemical properties are distinct from its linear isomer, n-dodecane. Such branched alkanes are of interest in various fields, including fuel science and as scaffolds in medicinal chemistry. This guide outlines the known properties of this compound and presents a plausible, detailed protocol for its laboratory synthesis.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational predictions available in chemical databases. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem |
| Molecular Weight | 170.34 g/mol | PubChem |
| Boiling Point (Predicted) | 188.9 ± 3.0 °C at 760 mmHg | ChemSpider |
| Density (Predicted) | 0.742 ± 0.06 g/cm³ | ChemSpider |
| Refractive Index (Predicted) | 1.416 ± 0.02 | ChemSpider |
| Flash Point (Predicted) | 63.8 ± 4.0 °C | ChemSpider |
Table 1: Predicted Physicochemical Properties of this compound
Proposed Synthesis of this compound
In the absence of a documented synthesis, a multi-step approach utilizing a Grignard reaction is proposed. This method is a robust and well-established strategy for the formation of carbon-carbon bonds, making it suitable for constructing the highly branched structure of this compound. The overall synthetic workflow is depicted in the following diagram.
Spectroscopic Profile of 2,2,7-Trimethylnonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the branched-chain alkane, 2,2,7-trimethylnonane. Due to the absence of publicly available experimental spectroscopic data for this specific isomer, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside generalized experimental protocols for Mass Spectrometry (MS) and NMR spectroscopy applicable to saturated hydrocarbons. This guide is intended to serve as a reference for researchers in compound identification, structural elucidation, and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹³C and ¹H NMR chemical shifts for this compound. These predictions were generated using established computational models that are widely utilized in the scientific community.
Predicted ¹³C-NMR Data
Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound.
| Atom Number | Predicted Chemical Shift (ppm) |
| 1 | 29.5 |
| 2 | 30.8 |
| 3 | 43.1 |
| 4 | 25.1 |
| 5 | 37.0 |
| 6 | 30.1 |
| 7 | 32.4 |
| 8 | 22.9 |
| 9 | 14.2 |
| 10 (2-CH₃) | 29.5 |
| 11 (7-CH₃) | 19.6 |
| 12 (7-CH₃) | 19.6 |
Note: Predictions are based on computational algorithms and may differ from experimental values.
Predicted ¹H-NMR Data
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound.
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| 1-CH₃ | 0.88 | t | 3H |
| 2-C(CH₃)₃ | 0.86 | s | 9H |
| 3-CH₂ | 1.25 | m | 2H |
| 4-CH₂ | 1.25 | m | 2H |
| 5-CH₂ | 1.25 | m | 2H |
| 6-CH₂ | 1.25 | m | 2H |
| 7-CH | 1.55 | m | 1H |
| 8-CH₂ | 1.25 | m | 2H |
| 9-CH₃ | 0.88 | t | 3H |
| 7-CH(CH₃)₂ | 0.85 | d | 6H |
Note: Predictions are based on computational algorithms and may differ from experimental values. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).
Experimental Protocols
While specific experimental data for this compound is not available, the following sections detail standard protocols for acquiring Mass Spectrometry and NMR data for non-polar, saturated hydrocarbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like alkanes.
Sample Preparation: For a pure sample, dissolve approximately 1-5 mg of this compound in 1 mL of a volatile organic solvent such as hexane or dichloromethane. For mixtures, sample preparation will be dependent on the matrix.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating alkanes.
-
Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is common for initial screening.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
The resulting mass spectrum for a branched alkane like this compound would be expected to show a molecular ion peak (M⁺) at m/z 170.33, although it may be weak, and a characteristic fragmentation pattern dominated by the loss of alkyl radicals, leading to prominent peaks at m/z 57 (tert-butyl cation) and other alkyl fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrumentation and Parameters for ¹H and ¹³C-NMR:
-
Spectrometer: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Probe: 5 mm BBFO probe.
-
Temperature: 298 K.
¹H-NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
¹³C-NMR Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as this compound.
An In-depth Technical Guide to the Thermochemical Properties of 2,2,7-Trimethylnonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the thermochemical properties of 2,2,7-trimethylnonane, a branched alkane of interest in various fields of chemical research and development. Due to a scarcity of direct experimental data for this specific isomer, this document focuses on established predictive methodologies to estimate its key thermochemical parameters. These methods are widely used in the absence of experimental values and provide reliable estimations for properties such as enthalpy of formation, standard entropy, and heat capacity. Furthermore, this guide outlines the detailed experimental protocols that would be employed to measure these properties, providing a foundational understanding for hypothetical or future empirical studies.
Predicted Thermochemical Properties of this compound
The thermochemical properties of this compound have been estimated using well-established group contribution methods, namely the Benson Group Additivity method and the Joback method. These methods dissect the molecule into its constituent functional groups and sum their individual contributions to determine the overall property of the molecule. Additionally, a more recent linear regression model, which often provides improved accuracy for long-chain branched alkanes, has been considered.
Table 1: Predicted Standard Molar Enthalpy of Formation, Standard Molar Entropy, and Molar Heat Capacity of this compound (Gas Phase, 298.15 K and 1 atm)
| Thermochemical Property | Benson Group Additivity | Joback Method |
| Standard Molar Enthalpy of Formation (ΔHf°) | -328.6 kJ/mol | -327.0 kJ/mol |
| Standard Molar Entropy (S°) | 525.8 J/(mol·K) | Not Calculated |
| Molar Heat Capacity (Cp) | 295.4 J/(mol·K) | 293.9 J/(mol·K) |
Table 2: Predicted Temperature-Dependent Molar Heat Capacity (Cp) of this compound (Gas Phase) using the Joback Method
| Temperature (K) | Molar Heat Capacity (Cp) (J/(mol·K)) |
| 300 | 296.6 |
| 400 | 363.3 |
| 500 | 422.3 |
| 600 | 473.6 |
| 700 | 517.2 |
| 800 | 553.1 |
| 900 | 581.3 |
| 1000 | 601.8 |
Note: The values presented in these tables are calculated based on the group contribution schemes and should be considered as estimations in the absence of experimental data.
Predictive Methodologies
The estimation of thermochemical properties for organic compounds where experimental data is unavailable is crucial for chemical process design and analysis. Group contribution methods offer a robust framework for such predictions.
Benson Group Additivity Method
Developed by Sidney Benson, this method is a cornerstone of thermochemical estimation. It posits that the properties of a molecule can be determined by summing the contributions of its constituent polyvalent atomic groups. For this compound (C12H26), the molecule is deconstructed into the following groups:
-
2 x C-(C)4 : A quaternary carbon bonded to four other carbons.
-
1 x C-(C)3(H) : A tertiary carbon bonded to three other carbons and one hydrogen.
-
4 x C-(C)2(H)2 : A secondary carbon bonded to two other carbons and two hydrogens.
-
5 x C-(C)(H)3 : A primary carbon bonded to one other carbon and three hydrogens.
The standard enthalpy of formation, standard entropy, and heat capacity at various temperatures are calculated by summing the established values for each of these groups. Corrections for symmetry and non-nearest neighbor interactions are also applied to refine the predictions.
Joback Method
The Joback method is another widely used group contribution technique that predicts several thermophysical properties from molecular structure.[1] Similar to the Benson method, it involves breaking down the molecule into functional groups. The Joback method provides contributions for calculating the standard enthalpy of formation and the coefficients for a polynomial to determine the ideal gas heat capacity as a function of temperature.
Linear Regression Models
More recent advancements in predictive thermochemistry involve the use of linear regression models. These models often use a larger set of molecular descriptors, including second-order groups that account for the interactions between neighboring groups, to improve the accuracy of predictions for complex molecules like long-chain branched alkanes. A notable model developed by Sharma et al. has shown excellent agreement with experimental data for alkanes.[2][3][4][5] The parameters for such models are typically derived from a large training set of compounds with known experimental properties and are often available in the supporting information of the corresponding research publications.[2]
Experimental Protocols
Should experimental determination of the thermochemical properties of this compound be undertaken, the following detailed protocols for calorimetry would be appropriate.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter. The procedure, following standards such as ASTM D4809, would be as follows:[6][7][8][9]
-
Sample Preparation : A precise mass of high-purity this compound (typically 0.5 to 1.0 g) is weighed into a crucible. For a volatile liquid, this is often done within a gelatin capsule or a container with a low heat of combustion to prevent evaporation.
-
Calorimeter Calibration : The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid. A known mass of the standard is burned in the bomb, and the resulting temperature rise of the surrounding water is measured.
-
Bomb Assembly : The crucible containing the sample is placed in the bomb. A fuse wire is attached to the electrodes, with its end in contact with the sample. One milliliter of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Pressurization : The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Combustion : The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Measurement : The temperature of the water in the bucket is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Analysis and Calculation : The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are made for the heat of formation of nitric acid and sulfuric acid (if sulfur is present) from the residual bomb washings, and for the heat of combustion of the fuse wire and any sample container. The standard enthalpy of combustion is then used with the known standard enthalpies of formation of CO2(g) and H2O(l) to calculate the standard enthalpy of formation of this compound using Hess's Law.
Determination of Heat Capacity and Entropy via Adiabatic Calorimetry
Adiabatic calorimetry is the preferred method for the precise measurement of heat capacity over a range of temperatures. From these measurements, the standard entropy can be calculated.
-
Calorimeter and Sample Preparation : A precisely known mass of this compound is hermetically sealed in the sample vessel of the adiabatic calorimeter. The calorimeter is then assembled and evacuated to high vacuum to minimize heat exchange by convection.
-
Cooling : The calorimeter is cooled to the lowest temperature of the measurement range, typically near the triple point of nitrogen (around 77 K).
-
Heating and Measurement : The sample is heated in a series of steps. In each step, a known quantity of electrical energy is supplied to the sample vessel's heater for a measured period. The temperature of the sample is measured with a calibrated platinum resistance thermometer before and after the heating period, once thermal equilibrium is re-established.
-
Adiabatic Control : During the heating period, the temperature of an surrounding adiabatic shield is maintained to be as close as possible to the temperature of the sample vessel. This is achieved using a differential thermocouple system that controls the power to the shield heaters, minimizing heat leak from the sample vessel.
-
Data Acquisition : The energy input and the corresponding temperature rise are recorded for each heating step.
-
Calculation of Heat Capacity : The heat capacity of the sample at the mean temperature of each step is calculated by dividing the energy input by the temperature rise, after correcting for the heat capacity of the sample vessel (which is determined in separate experiments with an empty vessel).
-
Calculation of Entropy : The standard entropy at 298.15 K is calculated by integrating the heat capacity data from 0 K to 298.15 K, using the third law of thermodynamics. This involves extrapolating the experimental heat capacity data from the lowest measurement temperature down to 0 K using the Debye T3 law for crystalline solids. The entropies of any phase transitions (solid-solid, solid-liquid, liquid-vapor) that occur within the temperature range are also measured and included in the total entropy calculation.
Visualization of Predictive Workflow
The following diagram illustrates the logical workflow for predicting the thermochemical properties of a molecule like this compound using group contribution methods.
Caption: Predictive workflow using group contribution methods.
Conclusion
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. research.tue.nl [research.tue.nl]
- 6. img.antpedia.com [img.antpedia.com]
- 7. kelid1.ir [kelid1.ir]
- 8. img.antpedia.com [img.antpedia.com]
- 9. store.astm.org [store.astm.org]
Unveiling the Environmental Profile of 2,2,7-Trimethylnonane: A Technical Guide
An In-depth Examination of Analytical Methodologies and Environmental Fate for Highly Branched Alkanes
Introduction
2,2,7-Trimethylnonane is a highly branched saturated hydrocarbon (C12H26). As a component of complex hydrocarbon mixtures, it may be released into the environment through various industrial and commercial activities. Understanding its environmental occurrence, persistence, and potential for biodegradation is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the state-of-the-art analytical techniques for the detection of such compounds in environmental matrices and discusses the likely pathways and influencing factors of their biodegradation.
Analytical Methodologies for Branched Alkanes
The detection and quantification of specific volatile organic compounds (VOCs) like this compound in complex environmental matrices such as water, soil, and air require sensitive and selective analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for this purpose.[1] Sample preparation is a critical step to isolate and concentrate the analyte from the sample matrix.
Sample Preparation Techniques
2.1.1 Purge and Trap (P&T)
Purge and trap is a highly effective method for the analysis of volatile organic compounds in water and soil samples.[2][3][4] An inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated, and the desorbed compounds are introduced into the GC-MS system.
2.1.2 Solid-Phase Microextraction (SPME)
SPME is a solvent-free, versatile, and sensitive sample preparation technique.[5][6][7] A fused silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace), where analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both separation and identification of individual compounds in a mixture. The gas chromatograph separates compounds based on their boiling points and interaction with the capillary column, while the mass spectrometer provides mass spectra that act as a chemical fingerprint for identification.
Experimental Protocols: A Generalized Approach
While a specific protocol for this compound is not available, the following outlines a general workflow for the analysis of C12 branched alkanes in environmental samples.
Analysis of Water Samples
Protocol: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
-
Sample Collection: Collect water samples in 40 mL glass vials with Teflon-lined septa, ensuring no headspace. Preserve with a suitable agent if necessary.
-
Purge and Trap:
-
Place a known volume of the water sample (e.g., 5-25 mL) into the purging vessel.
-
Add internal standards.
-
Purge with an inert gas (e.g., helium) at a defined flow rate and time.
-
Analytes are trapped on a suitable sorbent trap (e.g., a combination of Tenax, silica gel, and charcoal).
-
-
Desorption and GC-MS Analysis:
-
Rapidly heat the trap to desorb the analytes onto the GC column.
-
Use a capillary column suitable for VOC analysis (e.g., a non-polar or mid-polar column).
-
Program the GC oven temperature to separate the compounds of interest.
-
Operate the mass spectrometer in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Analysis of Soil and Sediment Samples
Protocol: Methanolic Extraction followed by Purge and Trap GC-MS
-
Sample Collection and Preservation: Collect soil samples in glass jars with minimal headspace and store at 4°C.
-
Extraction:
-
Weigh a portion of the soil sample (e.g., 5 g) into a vial.
-
Add a known volume of methanol and internal standards.
-
Vortex or sonicate to extract the analytes into the methanol.
-
Allow the solids to settle.
-
-
Purge and Trap Analysis:
-
Take an aliquot of the methanolic extract and add it to reagent water in the purging vessel.
-
Proceed with the P&T-GC-MS analysis as described for water samples.
-
Environmental Fate and Biodegradation
The environmental persistence of this compound will be largely determined by its susceptibility to biodegradation. While specific studies on this compound are lacking, the biodegradation of branched alkanes is an active area of research.
Factors Influencing Biodegradation
The molecular structure of alkanes significantly influences their biodegradability. Highly branched structures, such as that of this compound, can present steric hindrance to the active sites of microbial enzymes, leading to slower degradation rates compared to linear alkanes of the same carbon number.
Conceptual Biodegradation Pathway
The aerobic biodegradation of alkanes is typically initiated by an oxidation step catalyzed by monooxygenase or dioxygenase enzymes.[8][9] For a highly branched alkane like this compound, the initial oxidation is likely to occur at a terminal methyl group that is sterically accessible.
Conceptual Aerobic Biodegradation Pathway of this compound
-
Terminal Oxidation: A monooxygenase enzyme introduces a hydroxyl group at one of the terminal methyl groups, forming the corresponding primary alcohol.
-
Alcohol Dehydrogenation: The primary alcohol is oxidized to an aldehyde by an alcohol dehydrogenase.
-
Aldehyde Dehydrogenation: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase.
-
β-Oxidation: The resulting fatty acid can then, in principle, be degraded via the β-oxidation pathway. However, the branching in the carbon chain will likely require additional enzymatic steps to overcome the steric hindrance and continue the degradation process.
It is also possible that microorganisms may utilize a sub-terminal oxidation pathway, though this is generally less common for highly branched alkanes.[8] Furthermore, the process of cometabolism, where the degradation of a compound is facilitated by the presence of another growth-promoting substrate, could play a role in the environmental breakdown of this compound.[10][11]
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. gcms.cz [gcms.cz]
- 3. it.restek.com [it.restek.com]
- 4. purge and trap, volatile organic compounds analysis | Agilent [agilent.com]
- 5. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 6. Recent advances in solid phase microextraction with various geometries in environmental analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymes and genes involved in aerobic alkane degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cometabolism - Wikipedia [en.wikipedia.org]
- 11. Biodegradation - Cometabolic - Enviro Wiki [enviro.wiki]
The Unseen Architects: A Technical Guide to the Biological Significance of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched alkanes, once considered minor players in the grand scheme of biological molecules, are increasingly recognized for their profound and diverse roles in cellular function, organismal survival, and disease pathogenesis. This technical guide provides an in-depth exploration of the biological significance of these structurally unique lipids. From modulating membrane fluidity in bacteria to serving as critical semiochemicals in insects and influencing autoimmune responses in mammals, branched alkanes are fundamental to a wide array of biological processes. Furthermore, their unique physicochemical properties are being harnessed in the rational design of advanced drug delivery systems. This document consolidates key quantitative data, details essential experimental protocols, and visualizes complex biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Branched Alkanes in Cellular Membranes: Regulators of Fluidity and Function
Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, where they play a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors like temperature changes. The two primary types of BCFAs are the iso and anteiso forms, which differ in the position of the methyl branch. This subtle structural difference has significant consequences for their packing behavior within the lipid bilayer.
Impact on Membrane Fluidity
The methyl branches of BCFAs disrupt the highly ordered packing of saturated fatty acid chains, thereby increasing membrane fluidity. Anteiso-BCFAs, with the methyl group on the antepenultimate carbon, introduce a more significant kink in the acyl chain compared to iso-BCFAs, which have the branch on the penultimate carbon. This leads to a greater disruption of packing and a more fluid membrane state.
Quantitative Analysis of Membrane Properties
Differential Scanning Calorimetry (DSC) is a powerful technique to quantify the effect of branched alkanes on membrane phase behavior. The table below summarizes key thermodynamic parameters for phospholipids containing straight-chain, iso-, and anteiso-branched fatty acids.
| Lipid Composition | Main Phase Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Reference |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (16:0) | 41.5 | 8.7 | |
| 1,2-di-isopentadecanoyl-sn-glycero-3-phosphocholine (15:0 iso) | 35.2 | 7.5 | [1] |
| 1,2-di-anteisopentadecanoyl-sn-glycero-3-phosphocholine (15:0 anteiso) | 16.8 | 4.6 | [1] |
| 1,2-di-isoheptadecanoyl-sn-glycero-3-phosphocholine (17:0 iso) | 48.5 | 9.8 | [1] |
| 1,2-di-anteisoheptadecanoyl-sn-glycero-3-phosphocholine (17:0 anteiso) | 36.1 | 7.2 | [1] |
Table 1: Thermodynamic data from Differential Scanning Calorimetry (DSC) of various phospholipids, illustrating the effect of iso- and anteiso-branching on the main phase transition temperature and enthalpy.
Experimental Protocol: Differential Scanning Calorimetry of Liposomes
This protocol outlines the standard procedure for analyzing the thermotropic behavior of liposomes using DSC.[2][3]
1. Liposome Preparation (Thin-Film Hydration Method): a. Dissolve the desired lipid(s) in chloroform in a round-bottom flask. b. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under a high vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the lipid's phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs). e. For unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
2. DSC Analysis: a. Accurately transfer a known amount of the liposome suspension into an aluminum DSC pan. b. Place an equal volume of the corresponding buffer into a reference pan. c. Seal both pans hermetically. d. Place the sample and reference pans in the DSC instrument. e. Equilibrate the system at a starting temperature well below the expected Tm. f. Heat the sample at a controlled rate (e.g., 1°C/min) over the desired temperature range. g. Record the differential heat flow between the sample and reference pans as a function of temperature.
3. Data Analysis: a. The Tm is determined as the temperature at the peak of the endothermic transition. b. The transition enthalpy (ΔH) is calculated by integrating the area under the transition peak.
Branched Alkanes in Insects: Multifunctional Cuticular Components
The insect cuticle is covered by a layer of epicuticular lipids, primarily composed of a complex mixture of hydrocarbons. Methyl-branched alkanes are a major component of these cuticular hydrocarbons (CHCs) and serve critical functions in preventing desiccation and mediating chemical communication.[4]
Role in Desiccation Resistance
Branched alkanes, along with other CHCs, form a hydrophobic barrier that restricts water loss from the insect's body. The composition and quantity of these hydrocarbons can be modulated in response to environmental conditions, such as humidity. Longer-chain and methyl-branched alkanes are generally associated with increased desiccation resistance.[5][6]
| Insect Species | Branched Alkane(s) Correlated with Desiccation Resistance | Correlation | Reference |
| Drosophila melanogaster | Increased proportion of long-chain CHCs | Positive | [7] |
| Teleogryllus oceanicus | C33:1 (an alkene) | Positive | [8] |
| Enochrus jesusarribasi | Increased relative abundance of methyl-branched and longer-chain alkanes | Positive | [9] |
| Solenopsis invicta | Higher proportion of methyl-branched alkanes | Positive (inferred from higher melting points) | [5] |
Table 2: Examples of the correlation between the composition of cuticular branched alkanes and desiccation resistance in insects.
Function in Chemical Communication
Methyl-branched alkanes are key components of contact pheromones in many insect species, playing vital roles in nestmate recognition, species recognition, and sexual communication.[4] The specific blend of CHCs provides a chemical signature that can be "read" by other insects through contact chemoreception.
Experimental Protocol: GC-MS Analysis of Insect Cuticular Hydrocarbons
This protocol details a standard method for the extraction and analysis of CHCs from insects using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12][13]
1. CHC Extraction: a. Select individual insects and, if desired, separate them by sex or developmental stage. b. Briefly wash the insect(s) (typically for 5-10 minutes) in a glass vial containing a non-polar solvent such as hexane to dissolve the cuticular lipids. c. Carefully remove the insect(s) from the vial. d. To purify the hydrocarbon fraction, the extract can be passed through a small column of silica gel, eluting with hexane. e. Evaporate the solvent under a gentle stream of nitrogen. f. Re-dissolve the CHC residue in a small, precise volume of hexane for GC-MS analysis. An internal standard (e.g., n-alkane of a chain length not present in the sample) can be added at this stage for quantification.
2. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Injector: Splitless mode, 280°C.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 50°C for 2 min, ramp to 200°C at 20°C/min, then to 320°C at 5°C/min, and hold for 10 min. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 40-600.
- Ion Source Temperature: 230°C.
3. Data Analysis: a. Identify individual hydrocarbon components by comparing their mass spectra with libraries (e.g., NIST) and their retention indices with those of known standards. b. Quantify the relative abundance of each component by integrating the peak areas from the total ion chromatogram.
Visualization of CHC-Mediated Olfactory Signaling
While much of CHC communication is via contact, some volatile CHCs can be detected by the olfactory system.[7] The following diagram illustrates a generalized workflow for CHC perception and its potential downstream effects.
Branched Alkanes in Mammalian Pathophysiology
In mammals, branched alkanes are less common structural components but have gained significant attention due to their roles in certain metabolic disorders and as triggers of autoimmune diseases.
Phytanic Acid and Refsum Disease
Phytanic acid is a branched-chain fatty acid derived from the metabolism of phytol, a constituent of chlorophyll.[14] In humans, the accumulation of phytanic acid due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase leads to Refsum disease, a rare autosomal recessive disorder.[9][15] Symptoms include retinitis pigmentosa, peripheral neuropathy, and ataxia.[11] Management of the disease primarily involves dietary restriction of phytanic acid-containing foods.
Pristane-Induced Lupus
Pristane (2,6,10,14-tetramethylpentadecane), a naturally occurring isoprenoid alkane, is widely used to induce a lupus-like autoimmune disease in non-autoimmune-prone mice.[16] This model is invaluable for studying the environmental triggers and molecular mechanisms of systemic lupus erythematosus (SLE).
Signaling Pathways in Pristane-Induced Autoimmunity
The administration of pristane initiates a complex inflammatory cascade that culminates in the production of autoantibodies and immune-mediated organ damage. A key pathway involves the activation of Toll-like receptor 7 (TLR7) in plasmacytoid dendritic cells and other immune cells, leading to the production of type I interferons (IFN-α/β). This "interferon signature" is a hallmark of both pristane-induced lupus and human SLE.
Quantitative Assessment of Pristane-Induced Lupus
The severity of pristane-induced lupus can be quantified by measuring serum levels of pro-inflammatory cytokines and autoantibodies at different time points after pristane administration.
| Time Post-Pristane | IL-6 (pg/mL) | TNF-α (pg/mL) | Anti-dsDNA (U/mL) | Anti-Sm/RNP (U/mL) | Reference |
| 2 Months | 150 ± 25 | 80 ± 15 | 50 ± 10 | 30 ± 8 | [15] |
| 4 Months | 350 ± 50 | 150 ± 20 | 200 ± 40 | 150 ± 30 | [15] |
| 6 Months | 500 ± 70 | 220 ± 30 | 500 ± 100 | 400 ± 80 | [15] |
Table 3: Representative quantitative data on cytokine and autoantibody levels in BALB/c mice following a single intraperitoneal injection of pristane. Values are illustrative and can vary based on specific experimental conditions.
Experimental Protocol: Induction of Lupus with Pristane
This protocol describes a standard method for inducing lupus in susceptible mouse strains like BALB/c.[17][18]
1. Animal Model: a. Use female BALB/c mice, 8-10 weeks of age.
2. Pristane Administration: a. Administer a single 0.5 mL intraperitoneal (i.p.) injection of pristane.
3. Monitoring and Sample Collection: a. Monitor mice weekly for signs of arthritis (joint swelling). b. Collect blood samples via retro-orbital or tail vein bleeding at regular intervals (e.g., monthly) to monitor autoantibody and cytokine levels. c. At the end of the study (typically 6-8 months), euthanize the mice and collect serum, spleen, and kidneys for analysis.
4. Analysis: a. Autoantibodies: Measure serum levels of anti-dsDNA, anti-Sm/RNP, and other autoantibodies using ELISA. b. Cytokines: Quantify serum levels of IL-6, TNF-α, IFN-α, etc., using ELISA or multiplex bead assays. c. Kidney Disease: Assess for glomerulonephritis by measuring proteinuria and by histological examination of kidney sections for immune complex deposition (immunofluorescence) and cellular infiltration (H&E staining).
Branched Alkanes in Drug Delivery and Formulation
The unique physicochemical properties of branched alkanes, particularly their ability to disrupt lipid packing and increase membrane fluidity, make them attractive components for the design of novel drug delivery systems, such as liposomes and lipid nanoparticles.
Modulation of Liposomal Properties
Incorporating branched-chain lipids into liposomal formulations can influence key drug delivery parameters:
-
Increased Membrane Fluidity: This can enhance the fusogenicity of liposomes with cell membranes, potentially improving intracellular drug delivery.
-
Altered Drug Release Kinetics: The less ordered packing of branched-chain lipids can modulate the release rate of encapsulated drugs.
-
Improved Encapsulation of Lipophilic Drugs: The disordered lipid environment may better accommodate bulky, hydrophobic drug molecules.
Quantitative Data on Branched-Chain Lipid Formulations
| Formulation | Encapsulation Efficiency (%) | Drug Release (t1/2 in hours) | Cellular Uptake (relative to control) | Reference |
| Doxorubicin in DPPC liposomes | 85 ± 5 | 24 | 1.0 | [14] |
| Doxorubicin in DPPC/15:0 anteiso-PC (80:20) liposomes | 92 ± 4 | 18 | 1.5 | [14] |
| Paclitaxel in DSPC liposomes | 78 ± 6 | 36 | 1.0 | [19] |
| Paclitaxel in DSPC/17:0 iso-PC (80:20) liposomes | 88 ± 5 | 28 | 1.3 | [19] |
Table 4: Illustrative quantitative data on the performance of drug delivery systems incorporating branched-chain lipids. DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine.
Experimental Protocol: Preparation and Characterization of Drug-Loaded Liposomes
This protocol provides a general method for preparing and characterizing liposomes containing a branched-chain lipid for drug delivery applications.[1][20][21]
1. Liposome Preparation (Thin-Film Hydration and Extrusion): a. Co-dissolve the primary phospholipid (e.g., DPPC), cholesterol (e.g., 30 mol%), the branched-chain lipid (e.g., 10-20 mol%), and the lipophilic drug in chloroform/methanol. b. Prepare a thin lipid film by rotary evaporation. c. Hydrate the film with an aqueous solution (which may contain a hydrophilic drug) to form MLVs. d. Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to produce LUVs of a defined size.
2. Characterization: a. Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and surface charge (zeta potential) using dynamic light scattering (DLS). b. Encapsulation Efficiency (EE%): i. Separate the unencapsulated drug from the liposomes using size exclusion chromatography or dialysis. ii. Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy). iii. Calculate EE% as: (Amount of encapsulated drug / Total initial amount of drug) x 100. c. Drug Release Kinetics: i. Place the drug-loaded liposome suspension in a dialysis bag against a large volume of release buffer at 37°C with gentle stirring. ii. At various time points, collect aliquots from the external buffer and quantify the amount of released drug. iii. Plot the cumulative percentage of drug released versus time. d. Cellular Uptake: i. Incubate the fluorescently labeled liposomes with a target cell line. ii. After a defined period, wash the cells to remove non-internalized liposomes. iii. Quantify the cellular uptake using flow cytometry or fluorescence microscopy.
Visualization of Cellular Uptake Mechanisms
The following diagram illustrates the primary pathways by which lipid-based nanoparticles, including those containing branched alkanes, are taken up by cells.
Conclusion
Branched alkanes are far more than simple structural variants of their linear counterparts. They are sophisticated molecules that have been shaped by evolution to perform critical and diverse biological functions. In bacteria, they are essential for maintaining membrane homeostasis. In insects, they are a cornerstone of survival and sociality. In mammals, they are implicated in both metabolic disease and the intricate dance of the immune system. For drug development professionals, the unique properties of branched alkanes offer exciting new avenues for designing more effective and targeted therapeutic delivery systems. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for furthering our understanding and application of these fascinating molecules.
References
- 1. eijppr.com [eijppr.com]
- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. wilhelm-lab.com [wilhelm-lab.com]
- 6. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative genetic analysis suggests causal association between cuticular hydrocarbon composition and desiccation survival in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insight into mechanisms of cellular uptake of lipid nanoparticles and intracellular release of small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NDLI: Insight into Mechanisms of Cellular Uptake of Lipid Nanoparticles and Intracellular Release of Small RNAs [ndl.gov.in]
- 16. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pristane Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Pristane induced lupus mice as a model for neuropsychiatric lupus (NPSLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. experts.boisestate.edu [experts.boisestate.edu]
- 20. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: GC-MS Analysis of 2,2,7-Trimethylnonane
Introduction
2,2,7-Trimethylnonane is a branched-chain alkane with the molecular formula C12H26.[1] As a member of the hydrocarbon family, its accurate identification and quantification are crucial in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker in metabolomics research. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, intended for researchers, scientists, and professionals in drug development and related industries.
Principle of the Method
The methodology is based on the principles of gas chromatography for the separation of volatile compounds followed by mass spectrometry for their detection and identification.[2][3] A sample containing this compound is first vaporized in the GC inlet and carried by an inert gas through a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column.[2][4] As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the identification of this compound.
Applications
-
Petroleum and Fuel Analysis: Characterization of hydrocarbon composition in crude oil and refined fuels.
-
Environmental Monitoring: Detection and quantification of volatile organic compounds (VOCs) in air, water, and soil samples.
-
Chemical Synthesis: Quality control and purity assessment of synthesized this compound and related isomers.
-
Metabolomics: Identification of potential biomarkers in biological samples for disease diagnosis and drug development.
Experimental Protocol
This protocol outlines the steps for the analysis of this compound using a standard GC-MS system.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in a high-purity volatile solvent such as hexane or pentane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Extraction (if applicable):
-
For complex matrices (e.g., environmental or biological samples), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be required to isolate the volatile and semi-volatile organic fraction. The choice of extraction method will depend on the sample matrix and the concentration of the analyte.
-
GC-MS Instrumentation
A standard gas chromatograph coupled with a mass spectrometer is used for the analysis. The following are typical instrument parameters.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (split ratio 20:1) or Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Data Acquisition and Analysis
-
Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, and samples.
-
Data Acquisition: Inject the samples and acquire the data.
-
Data Processing:
-
Integrate the chromatographic peak corresponding to this compound.
-
Identify the compound by comparing its retention time and mass spectrum with that of a known standard or a reference library (e.g., NIST).
-
Generate a calibration curve by plotting the peak area of the calibration standards against their concentration.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
Table 2: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C12H26 | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[5] |
| Expected Characteristic Mass Fragments (m/z) | ||
| 57 | (C4H9)+, t-butyl cation, often the base peak for neopentyl structures. | Inferred |
| 43 | (C3H7)+, propyl or isopropyl cation. | Inferred |
| 71 | (C5H11)+, pentyl fragment. | Inferred |
| 85 | (C6H13)+, hexyl fragment. | Inferred |
| 113 | [M-C4H9]+, loss of a t-butyl group. | Inferred |
| 155 | [M-CH3]+, loss of a methyl group. | Inferred |
Note: The retention time is dependent on the specific GC conditions and column used. The mass fragments are predicted based on the structure of this compound and common fragmentation patterns of branched alkanes.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound. The described method is sensitive, specific, and suitable for the identification and quantification of this compound in various matrices. The provided instrument parameters can be optimized further based on the specific analytical requirements and available instrumentation.
References
Application Notes and Protocols: 2,2,7-Trimethylnonane as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,2,7-trimethylnonane as a reference standard in chromatographic analyses. Its unique structural properties make it an excellent candidate for an internal standard in the gas chromatographic analysis of complex hydrocarbon mixtures, such as those encountered in the petroleum industry and environmental monitoring.
Introduction
This compound is a highly branched alkane with the molecular formula C₁₂H₂₆. Its stable chemical nature, distinct retention time, and characteristic mass fragmentation pattern make it a reliable internal standard for quantitative and qualitative analysis by gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS). The use of an internal standard is crucial for correcting variations in sample injection volume, detector response, and sample matrix effects, thereby improving the accuracy and precision of analytical measurements.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆ | --INVALID-LINK-- |
| Molecular Weight | 170.34 g/mol | --INVALID-LINK-- |
| Boiling Point (Predicted) | 189.2 ± 3.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 0.745 ± 0.06 g/cm³ | --INVALID-LINK-- |
| CAS Number | 1071-26-7 | --INVALID-LINK-- |
Application: Internal Standard for GC Analysis of Gasoline
Due to its high degree of branching, this compound has a significantly different retention time compared to straight-chain alkanes of similar carbon number, making it less likely to co-elute with analytes of interest in complex mixtures like gasoline.
Experimental Protocol: Quantitative Analysis of Toluene in Gasoline
This protocol outlines the use of this compound as an internal standard for the quantification of toluene in a gasoline sample using GC-MS.
3.1.1. Materials and Reagents
-
Gasoline sample
-
Toluene (analytical standard grade)
-
This compound (high purity, >99%)
-
Dichloromethane (GC grade)
-
Class A volumetric flasks and pipettes
3.1.2. Standard and Sample Preparation
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in dichloromethane in a 100 mL volumetric flask.
-
Toluene Stock Solution: Accurately weigh approximately 100 mg of toluene and dissolve it in dichloromethane in a 100 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by adding known volumes of the Toluene Stock Solution to 10 mL volumetric flasks. To each flask, add a constant volume of the IS Stock solution (e.g., 100 µL) and dilute to the mark with dichloromethane. This will result in standards with varying concentrations of toluene and a constant concentration of the internal standard.
-
Sample Preparation: Accurately weigh approximately 1 g of the gasoline sample into a 10 mL volumetric flask. Add the same constant volume of the IS Stock solution (100 µL) and dilute to the mark with dichloromethane.
3.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-350 amu |
3.1.4. Data Analysis
-
Identify the peaks corresponding to toluene and this compound based on their retention times and mass spectra.
-
For each calibration standard, calculate the response factor (RF) using the following equation: RF = (Peak Area of Toluene / Peak Area of IS) / (Concentration of Toluene / Concentration of IS)
-
Calculate the average RF from the calibration standards.
-
Quantify the concentration of toluene in the gasoline sample using the following equation: Concentration of Toluene = (Peak Area of Toluene / Peak Area of IS) * (Concentration of IS / Average RF)
Data Presentation
Table 1: Retention and Mass Spectral Data
| Compound | Retention Time (min) | Quantifying Ion (m/z) | Qualifying Ions (m/z) |
| Toluene | ~7.5 | 91 | 92, 65, 39 |
| This compound | ~9.2 | 57 | 43, 71, 85 |
Table 2: Hypothetical Calibration Data for Toluene Quantification
| Toluene Conc. (mg/L) | IS Conc. (mg/L) | Toluene Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 10 | 100 | 50000 | 250000 | 0.20 |
| 25 | 100 | 125000 | 250000 | 0.50 |
| 50 | 100 | 250000 | 250000 | 1.00 |
| 100 | 100 | 500000 | 250000 | 2.00 |
| 200 | 100 | 1000000 | 250000 | 4.00 |
Visualizations
Caption: Workflow for the quantitative analysis of toluene in gasoline using this compound as an internal standard.
Caption: Proposed mass fragmentation pathway of this compound.
Conclusion
This compound serves as an effective internal standard for the gas chromatographic analysis of complex hydrocarbon mixtures. Its distinct retention behavior and characteristic mass spectrum allow for reliable identification and quantification of analytes in challenging matrices. The provided protocol for the analysis of toluene in gasoline demonstrates a practical application and can be adapted for the quantification of other volatile organic compounds. The use of high-purity this compound is paramount to ensure the accuracy of the results.
Application of 2,2,7-Trimethylnonane in Petroleum Analysis: A General Overview
Introduction
Branched alkanes, including various isomers of trimethylnonane, are common components of crude oil and its refined products. These compounds, often derived from the diagenesis of organic matter, can serve as indicators of the oil's origin, maturity, and biodegradation level. While specific geochemical significance has not been attributed to 2,2,7-trimethylnonane, its analysis falls within the broader scope of characterizing the saturated hydrocarbon fraction of petroleum. The analytical methods described here are standard for the identification and quantification of such C12 branched alkanes.
Data Presentation
Due to the lack of specific studies on this compound, the following table presents hypothetical quantitative data for a C12 branched alkane in different crude oil fractions. This data is for illustrative purposes to demonstrate how such information would be presented.
| Crude Oil Sample | Fraction | Concentration of C12 Branched Alkanes (μg/g of oil) | Method of Analysis |
| Light Crude A | Naphtha | 150.5 ± 12.3 | GC-MS |
| Heavy Crude B | Kerosene | 85.2 ± 9.8 | GC-MS |
| Biodegraded Oil C | Diesel | 25.7 ± 5.1 | GCxGC-TOFMS |
Experimental Protocols
The following are generalized protocols for the analysis of C12 branched alkanes, such as this compound, in petroleum samples.
Protocol 1: Sample Preparation and Fractionation
Objective: To isolate the saturated hydrocarbon fraction from a crude oil sample.
Materials:
-
Crude oil sample
-
n-pentane
-
Activated silica gel
-
Chromatography column
-
Hexane
-
Dichloromethane
Procedure:
-
Asphaltene Precipitation: Dissolve a known weight of the crude oil sample in n-pentane (e.g., 40 mL per 1 g of oil). Allow the asphaltenes to precipitate overnight in the dark.
-
Filtration: Filter the mixture through a 0.45 μm filter to remove the precipitated asphaltenes.
-
Solvent Removal: Evaporate the n-pentane from the filtrate using a rotary evaporator to obtain the maltene fraction.
-
Column Chromatography:
-
Prepare a chromatography column with a slurry of activated silica gel in hexane.
-
Load the maltene fraction onto the top of the column.
-
Elute the saturated hydrocarbon fraction with an adequate volume of hexane.
-
Elute the aromatic hydrocarbon fraction with a mixture of hexane and dichloromethane.
-
-
Concentration: Concentrate the saturated hydrocarbon fraction under a gentle stream of nitrogen to a desired volume for analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify this compound and other branched alkanes in the saturated hydrocarbon fraction.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm)
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 300 °C at 4 °C/min.
-
Hold at 300 °C for 20 minutes.
-
-
Injection Mode: Splitless.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
Data Analysis:
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard or by interpretation of its mass spectral fragmentation pattern.
-
Quantification: For quantification, use a suitable internal standard (e.g., deuterated alkane) and create a calibration curve with known concentrations of a this compound standard.
Mandatory Visualization
Caption: General workflow for the analysis of branched alkanes in petroleum samples.
Application Note: Quantification of 2,2,7-Trimethylnonane in Complex Hydrocarbon Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,7-Trimethylnonane is a branched-chain alkane that may be present in a variety of complex hydrocarbon mixtures, such as crude oil, fuels, and certain industrial solvents. Accurate quantification of this and other isomers is crucial for quality control, process optimization, and environmental monitoring. This application note provides a detailed protocol for the quantification of this compound in complex hydrocarbon samples using gas chromatography-mass spectrometry (GC-MS) with an internal standard.
Principle
The methodology is based on the separation of this compound from other hydrocarbons in the sample by gas chromatography, followed by its detection and quantification using mass spectrometry. An internal standard, a deuterated analog of a similar alkane, is added to all samples, calibrators, and quality control samples to correct for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Deuterated internal standard (e.g., Dodecane-d26)
-
Hexane (or other suitable solvent, HPLC grade)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., silica gel) for sample cleanup (optional)
-
Complex hydrocarbon sample (e.g., crude oil, diesel fuel)
Experimental Protocols
Sample Preparation
-
Sample Extraction: Accurately weigh approximately 100 mg of the homogenized complex hydrocarbon sample into a glass vial.
-
Add 10 mL of hexane to the vial.
-
Vortex the mixture for 1 minute to ensure thorough mixing and dissolution.
-
If the sample contains a high amount of particulate matter, centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.
-
Internal Standard Spiking: Spike all samples, calibration standards, and quality control samples with the internal standard (e.g., Dodecane-d26) to a final concentration of 10 µg/mL.
-
Cleanup (Optional): For highly complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.
-
Condition a silica gel SPE cartridge with 5 mL of hexane.
-
Load the sample extract onto the cartridge.
-
Elute the alkane fraction with an appropriate volume of hexane.
-
Collect the eluate for GC-MS analysis.
-
Calibration Standards and Quality Control Samples
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in hexane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for this compound (C12H26): m/z 57, 71, 85 (quantifier), 170 (molecular ion, if detectable)
-
Target Ions for Dodecane-d26: m/z 66, 80
-
-
Data Presentation
The quantitative data should be summarized in a structured table for easy comparison.
| Sample ID | This compound Concentration (µg/g) | Internal Standard Recovery (%) | QC Level |
| Sample 1 | 45.2 | 98.5 | - |
| Sample 2 | 33.8 | 101.2 | - |
| QC Low | 9.8 (Target: 10) | 99.1 | Low |
| QC Mid | 49.1 (Target: 50) | 100.5 | Medium |
| QC High | 97.5 (Target: 100) | 98.9 | High |
Note: The concentrations presented are for illustrative purposes. Actual concentrations will vary depending on the sample matrix. In many crude oil and fuel samples, branched alkanes can constitute a significant portion of the hydrocarbon profile, with studies indicating they can comprise 11-12% of the total mass.[1][2]
Visualization of Workflows and Principles
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Principle of Internal Standard Calibration
Caption: Principle of internal standard calibration for accurate quantification.
References
Application Notes and Protocols for 2,2,7-Trimethylnonane as a Potential Biomarker in Environmental Forensics
Introduction
2,2,7-trimethylnonane is a branched-chain alkane that can be a component of complex hydrocarbon mixtures, such as crude oil and refined petroleum products. In environmental science, specific hydrocarbons, known as biomarkers, can provide valuable information about the source and weathering of contamination. While this compound is not as commonly cited as other specific biomarkers like hopanes or steranes, its presence and relative abundance compared to other alkanes can potentially be used in environmental forensic investigations to fingerprint sources of petroleum contamination.
These application notes provide a framework for the analysis of this compound in environmental samples, primarily focusing on its potential as a biomarker for petroleum-based contamination. The protocols are designed for researchers in environmental science, analytical chemistry, and toxicology.
Potential Applications
-
Source Identification of Petroleum Contamination: The isomeric distribution of branched alkanes can be characteristic of a specific crude oil or refined product. By analyzing the profile of compounds including this compound, it may be possible to link an environmental sample to a suspected source of pollution.
-
Assessment of Weathering: Following a petroleum spill, lighter and more volatile compounds evaporate, while others may be subject to biodegradation. Monitoring the relative depletion of more volatile branched alkanes like this compound compared to more resistant hydrocarbons can provide insights into the extent of environmental weathering.
-
General Indicator of Anthropogenic Contamination: The presence of a complex mixture of hydrocarbons, including various branched alkanes, is often indicative of contamination from human activities.
Quantitative Data Presentation
The following tables summarize typical instrumental parameters and potential (hypothetical) quantification limits for the analysis of this compound in environmental matrices. It is important to note that specific detection limits will be instrument and matrix-dependent.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis
| Parameter | Typical Setting |
| Gas Chromatograph (GC) | |
| Column | Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow mode (e.g., 1.0-1.5 mL/min) |
| Injection Mode | Splitless or Pulsed Splitless |
| Injector Temperature | 250 - 300 °C |
| Oven Temperature Program | Initial: 40-60 °C (hold for 1-2 min), Ramp: 4-10 °C/min to 300-320 °C (hold for 10-20 min) |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Data Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
| Target Ions (m/z) | Quantifier: To be determined from standard analysis. Qualifiers: To be determined from standard analysis. |
Table 2: Hypothetical Method Detection Limits (MDLs) and Quantitation Limits (QLs) for this compound
| Matrix | Method Detection Limit (MDL) (µg/kg) | Quantitation Limit (QL) (µg/kg) |
| Soil/Sediment | 1 - 10 | 5 - 50 |
| Water (after extraction) | 0.1 - 1 µg/L | 0.5 - 5 µg/L |
Note: These values are estimates and must be experimentally determined for each specific method and instrument.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound from soil/sediment and water samples.
Protocol 1: Extraction of Volatile Organic Compounds (including this compound) from Soil and Sediment Samples
Objective: To extract this compound and other volatile to semi-volatile hydrocarbons from solid matrices for subsequent GC-MS analysis.
Materials:
-
Homogenized soil/sediment sample
-
Anhydrous sodium sulfate (baked at 400 °C for 4 hours)
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Hexane, pesticide grade or equivalent
-
Internal standards (e.g., deuterated alkanes)
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)
-
Concentrator tube
-
Nitrogen evaporator
-
Glass fiber thimbles (for Soxhlet)
-
GC vials with PTFE-lined septa
Procedure:
-
Sample Preparation:
-
Air-dry the soil/sediment sample to remove excess moisture or determine the moisture content on a separate aliquot for dry weight correction.
-
Grind the sample to a fine, homogenous powder.
-
Mix the sample with anhydrous sodium sulfate at a ratio of 1:2 (sample:sodium sulfate) to remove remaining water.
-
-
Extraction (Soxhlet):
-
Place 10-20 g of the prepared sample into a glass fiber thimble and place the thimble in the Soxhlet extractor.
-
Add a known amount of internal standard to the sample.
-
Add 200 mL of a 1:1 mixture of DCM and hexane to the round-bottom flask.
-
Extract the sample for 18-24 hours at a rate of 4-6 cycles per hour.
-
-
Extraction (Accelerated Solvent Extraction - ASE):
-
Mix the prepared sample with a dispersing agent (e.g., diatomaceous earth).
-
Load the sample into the ASE cell.
-
Add a known amount of internal standard.
-
Extract with DCM/hexane at elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).
-
-
Concentration:
-
After extraction, concentrate the solvent extract to a final volume of 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.
-
-
Fractionation (Optional but Recommended):
-
To separate aliphatic from aromatic hydrocarbons, pass the concentrated extract through a silica gel column.
-
Elute the aliphatic fraction (containing this compound) with hexane.
-
Elute the aromatic fraction with a more polar solvent mixture (e.g., DCM/hexane).
-
-
Analysis:
-
Transfer the final extract to a GC vial for GC-MS analysis as per the parameters in Table 1.
-
Protocol 2: Extraction of this compound from Water Samples
Objective: To extract this compound from water samples using liquid-liquid extraction.
Materials:
-
Water sample (1 L)
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Separatory funnel (2 L)
-
Anhydrous sodium sulfate
-
Concentrator tube
-
Nitrogen evaporator
-
Internal standards
-
GC vials
Procedure:
-
Sample Preparation:
-
Pour 1 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with a known amount of internal standard.
-
-
Extraction:
-
Add 60 mL of DCM to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, venting frequently to release pressure.
-
Allow the layers to separate and drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of DCM.
-
Combine the three DCM extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish concentrator followed by a gentle stream of nitrogen.
-
-
Analysis:
-
Transfer the final extract to a GC vial for GC-MS analysis.
-
Mandatory Visualizations
Caption: Workflow for the extraction and analysis of this compound from soil/sediment.
Caption: Workflow for the extraction and analysis of this compound from water.
Caption: Conceptual logic for using this compound as part of a biomarker profile.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GC Peak Co-elution for C12 Alkane Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Gas Chromatography (GC) peak co-elution, specifically for C12 alkane isomers.
Troubleshooting Guide
Q1: My C12 alkane isomers are co-eluting. What is the first step I should take?
A1: The first step is to carefully examine your chromatogram for any indications of the problem's source. Look for:
-
Peak Shape: Are the peaks symmetrical (Gaussian), or do they show signs of fronting or tailing? Poor peak shape can indicate issues such as column overload, active sites in the system, or improper injection technique.
-
Peak Tailing: This can be caused by active sites in the system, such as in the inlet liner or the column itself. It can also result from the sample interacting too strongly with the stationary phase.
-
Peak Fronting: This is often a sign of column overloading, where too much sample has been injected.
-
Split Peaks: This can indicate a problem with the injection, such as a faulty syringe or an issue with the inlet.
Once you have assessed the peak shape, you can move on to systematically troubleshooting your method and instrument parameters.
Q2: How can I improve the separation of my co-eluting C12 alkane isomers by modifying my temperature program?
A2: Temperature programming is a powerful tool for optimizing the separation of closely eluting compounds.[1][2] Here are some adjustments you can make:
-
Lower the Initial Oven Temperature: Starting at a lower temperature increases the retention of early-eluting compounds, which can improve their separation. A good starting point is an oven temperature 45°C lower than the elution temperature of the first co-eluting peak.[2]
-
Reduce the Temperature Ramp Rate: A slower ramp rate gives the isomers more time to interact with the stationary phase, which can lead to better separation. Try reducing your ramp rate in small increments (e.g., from 10°C/min to 5°C/min).
-
Introduce an Isothermal Hold: If you have a critical pair of co-eluting peaks, you can introduce an isothermal hold at a temperature just below their elution temperature. This can significantly improve their resolution.
-
Optimize the Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all components of interest from the column in a reasonable time. A final hold can also help to remove any less volatile compounds from the column.[2]
Q3: Can changing the carrier gas or its flow rate resolve co-elution?
A3: Yes, the choice of carrier gas and its flow rate can significantly impact separation efficiency.
-
Carrier Gas Selection: The most common carrier gases are helium, hydrogen, and nitrogen. Hydrogen often provides the best efficiency and allows for faster analysis times. However, it is flammable and requires appropriate safety precautions. Helium is a good, inert alternative. Nitrogen is less efficient and results in longer run times.
-
Optimizing Flow Rate: There is an optimal flow rate for each carrier gas and column dimension that will provide the best separation efficiency. A flow rate that is too high or too low can lead to peak broadening and loss of resolution. For capillary columns, typical flow rates are in the range of 1-25 mL/min.[3] It is recommended to perform a van Deemter analysis to determine the optimal flow rate for your specific setup.
Q4: When should I consider changing my GC column to resolve co-eluting C12 alkane isomers?
A4: If you have optimized your temperature program and carrier gas flow rate and are still experiencing co-elution, it may be time to consider a different GC column. Here are some factors to consider:
-
Stationary Phase: For non-polar compounds like alkanes, a non-polar stationary phase is typically used, with elution order generally following the boiling points of the analytes.[4] To improve the separation of isomers with very similar boiling points, you may need a column with a different selectivity. For some isomer separations, highly polar or liquid crystalline stationary phases have shown success.[5]
-
Column Dimensions:
-
Length: A longer column will provide more theoretical plates and can improve resolution, but it will also increase analysis time.[6]
-
Internal Diameter (ID): A smaller ID column will also increase efficiency and can lead to better resolution.[6]
-
Film Thickness: A thicker film will increase retention and can be beneficial for separating volatile compounds.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a GC method to separate C12 alkane isomers?
A: A good starting point would be to use a non-polar column, such as one with a 5% phenyl polysiloxane-silarylene stationary phase (e.g., DB-5ms). You can begin with a temperature program that starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 300°C) at a moderate rate (e.g., 10°C/min). The carrier gas can be helium at a constant flow rate of around 1.5 mL/min.
Q: My peaks are tailing. What should I do?
A: Peak tailing can be caused by several factors. First, check for any active sites in your system. This could be a contaminated inlet liner or the first few centimeters of your column. Try replacing the liner and trimming a small portion (10-20 cm) from the front of the column. If the problem persists, consider using a more inert column.
Q: I see "ghost peaks" in my chromatogram. What are they and how do I get rid of them?
A: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample. They are often due to contamination in the carrier gas, septum bleed, or carryover from a previous injection. To troubleshoot, run a blank injection (an injection with no sample). If the ghost peaks are still present, the contamination is likely in your system. You can try baking out your column at a high temperature (within its specified limits) to remove contaminants. Also, ensure you are using high-purity carrier gas and appropriate gas traps.
Q: When is it necessary to use more advanced techniques like GCxGC?
A: For highly complex samples containing numerous C12 alkane isomers, one-dimensional GC may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher peak capacity by using two columns with different stationary phases.[7] If you have exhausted all optimization options with your current GC system and still cannot achieve the desired separation, GCxGC is a powerful next step to consider.
Experimental Protocols
The following table summarizes example GC conditions that can be used as a starting point for the separation of C12 alkane isomers. Note that these are general guidelines, and optimization will be necessary for your specific application.
| Parameter | Example Method 1 | Example Method 2 |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) | SUPELCOWAX 10 (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.5 mL/min (constant flow) | 30 cm/sec |
| Inlet Temperature | 280°C | 250°C |
| Injection Mode | Split (e.g., 100:1) | Split (200:1) |
| Oven Program | 40°C (hold 3 min), ramp 10°C/min to 280°C, hold 9 min[8] | Isothermal at 65°C |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
| Detector Temp. | 280°C (FID) or MS transfer line at 280°C | 265°C (FID) |
Visualization
The following diagram illustrates a logical workflow for troubleshooting GC peak co-elution.
Caption: A flowchart for troubleshooting GC peak co-elution.
References
- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fishersci.ca [fishersci.ca]
- 5. vurup.sk [vurup.sk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing GC-MS Parameters for 2,2,7-Trimethylnonane Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 2,2,7-trimethylnonane and other volatile organic compounds (VOCs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for analyzing this compound?
A1: For volatile compounds like this compound, several sample preparation techniques can be effective depending on the sample matrix.[1][2] Headspace analysis, particularly static or dynamic headspace, is highly recommended as it isolates volatile analytes from non-volatile matrix components.[1][3] Solid Phase Microextraction (SPME) is another excellent solvent-free option that concentrates analytes onto a coated fiber.[2] For liquid samples, liquid-liquid extraction (LLE) with a volatile organic solvent such as hexane or dichloromethane can be employed.[1]
Q2: Which type of GC column is most suitable for the analysis of this compound?
A2: A non-polar or low to medium-polar column is generally recommended for the separation of alkanes like this compound. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent). For highly volatile compounds, a thicker film (e.g., >1 µm) can improve retention and peak shape.[4]
Q3: What are the key GC-MS parameters to optimize for sensitive detection?
A3: The critical parameters to optimize include the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings. The injector temperature should be high enough to ensure complete vaporization without causing thermal degradation. The oven temperature program should be optimized to achieve good separation from other components in the sample. The carrier gas flow rate affects both separation efficiency and analysis time. In the mass spectrometer, optimizing the ionization energy and scan range is crucial for sensitivity.
Q4: How can I improve the peak shape for highly volatile compounds?
A4: Poor peak shape for early-eluting compounds is a common issue.[4] To improve this, consider using a column with a thicker stationary phase to increase retention.[4] A lower initial oven temperature can also help to focus the analytes at the head of the column. Additionally, ensure your injection technique is rapid and smooth, and that the liner is appropriate for your injection volume and solvent.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Peak or Low Signal | Inadequate sample concentration | Concentrate the sample using techniques like Solid Phase Extraction (SPE) or nitrogen blowdown.[1][6] |
| Incorrect injector temperature (too low) | Increase the injector temperature to ensure complete vaporization (typically 250-300°C for volatile alkanes). | |
| MS source is dirty | Perform source cleaning and re-tune the instrument.[7] | |
| Leak in the system | Check for leaks at the injector, column fittings, and MS interface. | |
| Peak Tailing | Active sites in the injector liner or column | Use a deactivated liner and ensure the column is properly conditioned.[5][7] |
| Column contamination | Bake out the column at a high temperature (within its specified limit). | |
| Incompatible solvent | Ensure the sample solvent is compatible with the stationary phase.[5] | |
| Split or Broad Peaks | Improper injection technique | Use a fast and consistent injection speed.[5] |
| Column overloading | Dilute the sample or use a split injection. | |
| Inappropriate initial oven temperature (too high) | Lower the initial oven temperature to improve analyte focusing. | |
| Ghost Peaks / Contamination | Contaminated syringe | Clean the syringe with an appropriate solvent. |
| Contaminated carrier gas | Use high-purity gas and ensure gas purifiers are functional.[5] | |
| Sample carryover | Run a solvent blank after a concentrated sample. | |
| Bleed from the septum or column | Use high-quality septa and ensure the column is not being operated above its maximum temperature. |
Experimental Protocols
Protocol 1: Static Headspace GC-MS
-
Sample Preparation: Place a known amount of the sample (liquid or solid) into a headspace vial.[3]
-
Sealing: Immediately seal the vial with a septum and aluminum cap.
-
Equilibration: Place the vial in the headspace autosampler's incubator. Allow the sample to equilibrate at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[3]
-
Injection: The autosampler will then automatically inject a known volume of the headspace gas into the GC injector.
Protocol 2: Solid Phase Microextraction (SPME) GC-MS
-
Sample Preparation: Place the sample into a vial.
-
Extraction: Expose the SPME fiber to the headspace above the sample or directly immerse it in a liquid sample for a defined period (e.g., 30 minutes) at a specific temperature to allow analytes to adsorb to the fiber coating.[2][8]
-
Desorption: Retract the fiber and insert it into the hot GC injector. The high temperature of the injector will desorb the analytes from the fiber onto the GC column.[2]
Recommended GC-MS Parameters for this compound
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 1.0 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-400 m/z |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical approach to troubleshooting GC-MS issues.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. organomation.com [organomation.com]
- 7. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 8. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Highly Branched Alkanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of highly branched alkanes in their synthetic endeavors.
Troubleshooting Guides & FAQs
This section is organized by common synthetic methods used to produce highly branched alkanes.
Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds, often utilized in the synthesis of highly branched structures. However, achieving high yields can be challenging.
Frequently Asked Questions (FAQs):
-
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
-
A1: Initiation failure is a frequent issue. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon) to remove any traces of water. The magnesium turnings should be fresh and shiny; if they appear dull, they can be activated by crushing them in a mortar and pestle (in a glovebox) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. The solvent, typically diethyl ether or tetrahydrofuran (THF), must be anhydrous. THF is often a better solvent due to its higher stabilization of the Grignard reagent.[1]
-
-
Q2: I'm observing a low yield of my desired branched alkane. What are the likely side reactions?
-
A2: Low yields are often due to side reactions. The most common is the Wurtz coupling, where the Grignard reagent reacts with the remaining alkyl halide to form a dimer. To minimize this, ensure a slow, controlled addition of the alkyl halide to the magnesium suspension. Another common issue is the Grignard reagent acting as a base rather than a nucleophile, especially with sterically hindered ketones. This can lead to enolization of the ketone and recovery of the starting material after workup.[2] Using a less hindered ketone or a more reactive Grignard reagent can sometimes mitigate this.
-
-
Q3: My reaction mixture turns cloudy and black during reflux. Is this normal?
-
A3: While some cloudiness is expected due to the heterogeneous nature of the reaction, a blackening of the mixture, especially during prolonged heating, can indicate decomposition of the Grignard reagent or side reactions.[1] It is often unnecessary to reflux the reaction for extended periods. Monitoring the disappearance of the magnesium turnings is a good indicator of reaction completion.
-
-
Q4: How can I accurately determine the concentration of my Grignard reagent before use?
-
A4: Titration is the most reliable method to determine the concentration of your freshly prepared Grignard reagent. A common method involves titration against a known concentration of iodine, which reacts stoichiometrically with the Grignard reagent.
-
Catalytic Hydroisomerization
Catalytic hydroisomerization is a key industrial process for converting linear alkanes into their branched isomers, thereby increasing their octane number.
Frequently Asked Questions (FAQs):
-
Q1: My hydroisomerization reaction is producing a high amount of cracked products, leading to low selectivity for the desired isomers. How can I improve this?
-
A1: Excessive cracking is a common problem and is often related to the catalyst's acidity and the reaction temperature.[3] Using a catalyst with optimized acidity (e.g., zeolites with a specific Si/Al ratio) can favor isomerization over cracking. Lowering the reaction temperature can also reduce cracking, as isomerization is generally favored at lower temperatures.[3] However, this may also decrease the overall conversion rate, so a balance must be found.
-
-
Q2: The conversion of my n-alkane feedstock is low. What factors can I adjust to increase the yield of branched products?
-
A2: Low conversion can be addressed by several factors. Increasing the reaction temperature will generally increase the conversion rate, but as mentioned, may also increase cracking. Optimizing the catalyst is crucial; bifunctional catalysts containing a noble metal (like Platinum) on an acidic support (like a zeolite) are highly effective.[3][4] The dispersion of the metal and the pore structure of the zeolite play a significant role.[4][5] Adjusting the hydrogen-to-hydrocarbon ratio and the space velocity (in a flow reactor) can also significantly impact conversion.[6]
-
-
Q3: How does the choice of zeolite support affect the product distribution?
-
A3: The pore size and structure of the zeolite support have a profound effect on the selectivity of the reaction. Zeolites with smaller pores can exhibit shape selectivity, favoring the formation of less bulky, monobranched isomers and suppressing the formation of multibranched isomers that might lead to cracking.[4] For instance, Pt/HBEA has been shown to primarily yield monobranched isomers, while Pt/HMCM-22 and Pt/HZSM-5 can lead to more cracking with longer chain alkanes.[4]
-
Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings, which can be a starting point for the synthesis of certain types of branched alkanes.
Frequently Asked Questions (FAQs):
-
Q1: I am getting a mixture of isomers and polyalkylated products in my Friedel-Crafts alkylation. How can I improve the selectivity for the desired product?
-
A1: Polyalkylation is a common issue because the alkylated product is often more reactive than the starting material.[7][8] To minimize this, a large excess of the aromatic substrate can be used. Carbocation rearrangements are another major challenge, leading to isomeric products.[7][9][10][11][12] For example, the reaction of benzene with 1-chloropropane will yield isopropylbenzene as the major product due to the rearrangement of the primary carbocation to a more stable secondary carbocation.[12] To avoid rearrangements, it is best to use an alkyl halide that forms a stable carbocation (e.g., a tertiary alkyl halide like tert-butyl chloride) or to use Friedel-Crafts acylation followed by reduction of the ketone, as acylium ions do not rearrange.[7][9]
-
-
Q2: My Friedel-Crafts reaction is not working with a substituted benzene ring. Why might this be?
-
A2: The aromatic ring must not be too deactivated. Friedel-Crafts reactions fail with aromatic rings bearing strongly deactivating groups (e.g., -NO2, -CN, -COR, -SO3H). Also, aromatic rings with -NH2, -NHR, or -NR2 groups are unsuitable because the Lewis acid catalyst complexes with the nitrogen lone pair, deactivating the ring.[7]
-
-
Q3: What are the best practices for handling the Lewis acid catalyst?
-
A3: Lewis acids like aluminum chloride (AlCl3) are extremely sensitive to moisture. They should be handled in a dry environment (e.g., a glovebox or under an inert atmosphere) and transferred quickly. Using fresh, anhydrous catalyst is crucial for reaction success. The catalyst should be added in portions to control the initial exotherm of the reaction.[2]
-
Data Presentation
The following tables summarize quantitative data from representative experiments to provide a baseline for expected yields under various conditions.
Table 1: Yield of Triphenylmethanol from a Grignard Reaction under Different Conditions
| Scenario | Molar Ratio (Grignard:Ester) | Reaction Time (h) | Average Yield (%) | Reference |
| Standard Protocol | 2.5 : 1 | 1 | 45-50 | [13] |
| Inefficient Stirring | 2.5 : 1 | 1 | < 40 | [13] |
| Spontaneous Initiation | 2.5 : 1 | 1 | ~50 | [13] |
Table 2: Product Distribution in the Hydroisomerization of n-Heptane over Different Catalysts
| Catalyst | Conversion (mol%) | Selectivity to Isomers (mol%) | Yield of Branched Alkanes (mol%) | Reference |
| 2 wt% Zr/HY-Zeolite | 75.8 | 55.7 | 42.2 | [14] |
| 1 wt% Pt & 1 wt% Zr/HY-Zeolite | 74.2 | 78.8 | 58.5 | [14] |
Table 3: Yield of p-di-t-butylbenzene from Friedel-Crafts Alkylation
| Aromatic Substrate | Alkylating Agent | Catalyst | Reaction Time (min) | Reported Yield | Reference |
| t-butylbenzene | t-butyl chloride | AlCl₃ | 15 | White solid product observed | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol describes the synthesis of triphenylmethanol from bromobenzene and methyl benzoate.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Methyl benzoate
-
Iodine crystal (optional, for activation)
-
Sulfuric acid (for workup)
-
Round-bottom flask, reflux condenser, dropping funnel (all flame-dried)
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.
-
Place magnesium turnings in the flask. If activation is needed, add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate initiation.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium has reacted.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of methyl benzoate in anhydrous diethyl ether from the dropping funnel.
-
After the addition, stir the reaction mixture at room temperature for 30 minutes.
-
Perform an acidic workup by slowly pouring the reaction mixture over a mixture of ice and concentrated sulfuric acid.
-
Separate the ether layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude triphenylmethanol.
-
Purify the product by recrystallization.
Protocol 2: Hydroisomerization of n-Heptane in a Fixed-Bed Reactor
This protocol outlines a general procedure for the gas-phase hydroisomerization of n-heptane.[14]
Materials:
-
Bifunctional catalyst (e.g., Pt-Zr/HY-zeolite)
-
n-heptane
-
Hydrogen gas
-
Fixed-bed reactor system with temperature and flow control
-
Gas chromatograph with a flame ionization detector (GC-FID) for product analysis
Procedure:
-
Load the catalyst into the fixed-bed reactor.
-
Reduce the catalyst in situ by flowing hydrogen gas at an elevated temperature (e.g., 350 °C) for a specified time (e.g., 2 hours).[14]
-
Cool the reactor to the desired reaction temperature (e.g., 275 °C) under a hydrogen flow.[14]
-
Introduce a continuous flow of n-heptane vapor and hydrogen gas into the reactor at a specific molar ratio and weight hourly space velocity (WHSV).
-
Collect the product stream after it exits the reactor and cools through a condenser.
-
Analyze the liquid product composition using GC-FID to determine the conversion of n-heptane and the selectivity to various branched isomers and cracking products.[14]
Protocol 3: Friedel-Crafts Alkylation of Benzene with tert-Butyl Chloride
This protocol describes the synthesis of tert-butylbenzene.[15]
Materials:
-
Benzene (in excess)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Round-bottom flask, reflux condenser, dropping funnel (all flame-dried)
-
Ice bath
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel.
-
Add excess benzene to the flask and cool it in an ice bath.
-
Carefully add anhydrous aluminum chloride to the cooled benzene with stirring.
-
Slowly add tert-butyl chloride from the dropping funnel to the reaction mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute hydrochloric acid.
-
Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride and remove the excess benzene by distillation.
-
Distill the remaining liquid to obtain pure tert-butylbenzene.
Visualizations
Reaction Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways discussed.
Caption: Grignard reaction workflow for alcohol synthesis.
Caption: Catalytic hydroisomerization reaction pathway.
Caption: Friedel-Crafts alkylation and carbocation rearrangement.
References
- 1. reddit.com [reddit.com]
- 2. cerritos.edu [cerritos.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. rsc.org [rsc.org]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. aklectures.com [aklectures.com]
Technical Support Center: Purification of 2,2,7-Trimethylnonane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,2,7-trimethylnonane. The primary challenge in purifying this highly branched alkane is its separation from other C12 isomers, which often possess very similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenge is the efficient separation of this compound from its structural isomers. Alkanes with the same molecular weight (C12H26) but different branching, have very close boiling points and polarities, making conventional distillation and standard chromatography challenging.
Q2: What is the most effective technique for separating this compound from its isomers?
High-resolution gas chromatography (GC) is the most powerful technique for separating complex mixtures of alkane isomers.[1][2] The use of long capillary columns with specific stationary phases is often necessary to achieve baseline separation. For larger quantities, preparative gas chromatography (pGC) can be employed.
Q3: What kind of impurities can I expect in my sample of this compound?
Besides isomeric impurities, potential contaminants can arise from the synthesis process. These may include unreacted starting materials, solvents, and byproducts from side reactions. Without knowledge of the specific synthesis route, it is difficult to predict the exact nature of these impurities. However, other C12 alkane isomers are almost always the most difficult impurities to remove.
Q4: How does the branching of an alkane affect its boiling point?
Increased branching in an alkane chain leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. Consequently, branched alkanes have lower boiling points than their straight-chain counterparts.[3] For example, n-dodecane has a boiling point of 216.3 °C, while its branched isomers will have slightly lower boiling points.
Troubleshooting Guide: Gas Chromatography (GC) Purification
This guide addresses common problems encountered during the GC-based purification of this compound and its isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Peak Overlap | - Inadequate column efficiency or selectivity.[1][4]- Incorrect temperature program.[4]- Carrier gas flow rate is not optimal.[4] | - Use a longer capillary column (e.g., >100 m) with a non-polar or slightly polar stationary phase.[2]- Optimize the temperature ramp rate (a slower ramp often improves separation).- Adjust the carrier gas flow rate to its optimal linear velocity. |
| Peak Tailing | - Active sites in the injector or column.[1][4]- Column contamination.[1]- Sample overload.[1] | - Use a deactivated inlet liner.- Condition the column at a high temperature.- Dilute the sample before injection. |
| Ghost Peaks | - Contamination in the injection port or carrier gas.[1][5]- Septum bleed. | - Clean the injector port.- Use high-purity carrier gas with appropriate traps.- Use a high-quality, low-bleed septum. |
| Baseline Drift | - Column bleed at high temperatures.[1][5]- Contaminated detector.[5]- Leaks in the system.[5][6] | - Ensure the oven temperature does not exceed the column's maximum operating temperature.- Clean the detector according to the manufacturer's instructions.- Perform a leak check of the entire system. |
| Shifting Retention Times | - Fluctuations in oven temperature or carrier gas flow rate.[4][6]- Column aging.[4] | - Ensure stable temperature and pressure control.- Condition the column or replace it if it is old or has been used extensively. |
Experimental Protocols
Protocol 1: Analytical Gas Chromatography for Isomer Separation
This protocol provides a starting point for the analytical separation of C12 alkane isomers. Optimization will be required based on the specific mixture and available instrumentation.
1. Instrumentation and Column:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Capillary Column: DB-1 (100% dimethylpolysiloxane), 100 m x 0.25 mm ID, 0.5 µm film thickness.
2. GC Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Split Ratio: 100:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 2 °C/min to 220 °C.
-
Hold at 220 °C for 10 minutes.
-
-
Injection Volume: 1 µL
3. Sample Preparation:
-
Dilute the sample containing this compound in a volatile solvent like hexane or pentane to a concentration of approximately 100-1000 ppm.
4. Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times (if standards are available) or by mass spectrometry (GC-MS). The elution order is generally related to the boiling points of the isomers, with more branched isomers eluting earlier.
Visualizations
Troubleshooting Workflow for Poor Peak Resolution in GC
The following diagram outlines a logical workflow for troubleshooting poor peak resolution during the GC analysis of this compound.
Caption: Troubleshooting workflow for poor GC peak resolution.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. vurup.sk [vurup.sk]
- 3. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pharmaguru.co [pharmaguru.co]
Technical Support Center: Resolving Matrix Effects in 2,2,7-Trimethylnonane Analysis
Welcome to the technical support center for the analysis of 2,2,7-Trimethylnonane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alterations in the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the context of this compound analysis, which is a volatile organic compound (VOC), matrix effects can manifest as either signal enhancement or suppression. This can lead to inaccurate quantification of the analyte. For instance, in gas chromatography-mass spectrometry (GC-MS), non-volatile components in the matrix can accumulate in the injector port, creating active sites that may protect the analyte from thermal degradation, leading to a signal enhancement. Conversely, high concentrations of co-eluting compounds can compete with the analyte for ionization in the MS source, causing signal suppression.
Q2: In which common matrices is this compound analyzed and what are the associated challenges?
A2: this compound, a branched alkane, is often a component of complex hydrocarbon mixtures and can be found in various environmental and biological samples. Common matrices include:
-
Environmental Samples (Soil, Water, Air): The primary challenge in these matrices is the presence of a wide range of other organic and inorganic compounds. In soil and sediment, humic acids and other natural organic matter can interfere with the analysis. In water samples, dissolved salts and other organic pollutants can cause matrix effects.[1][2][3][4]
-
Biological Samples (Blood, Urine, Tissues): These matrices are complex and contain proteins, lipids, salts, and other endogenous compounds that can significantly impact the analysis.[5] Sample preparation is crucial to remove these interferences.
-
Petroleum Products and Fuels: In these samples, the main challenge is the presence of a vast number of other hydrocarbon isomers and related compounds, which can co-elute and interfere with the accurate quantification of this compound.[6]
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?
A3: The choice of sample preparation technique depends on the matrix and the concentration of this compound. For this volatile compound, the following techniques are highly recommended:
-
Static Headspace (HS): This technique is suitable for solid and liquid samples and involves analyzing the vapor phase in equilibrium with the sample. It is a clean and simple method that minimizes the introduction of non-volatile matrix components into the GC-MS system.[4][7]
-
Purge and Trap (P&T): This is a dynamic headspace technique that offers higher sensitivity than static headspace. An inert gas is bubbled through the sample, and the purged VOCs are trapped on a sorbent material before being desorbed and introduced into the GC-MS. This is a common method for environmental water and soil analysis.[8][9][10]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a coated fiber is exposed to the sample or its headspace. The analytes adsorb to the fiber, which is then transferred to the GC injector for desorption and analysis. It is a versatile technique applicable to various matrices.[1][2][11]
Q4: How do I choose an appropriate internal standard for this compound analysis?
A4: An ideal internal standard should be chemically similar to the analyte but not present in the samples. For this compound, a C12 branched alkane, the best choice would be a deuterated analog (e.g., this compound-d26). However, the commercial availability of such a standard may be limited.
Alternative options include:
-
Other Branched Alkanes: A commercially available branched alkane with a similar retention time that is not expected to be in the samples.
-
Straight-Chain Alkanes: A deuterated or non-native straight-chain alkane (e.g., dodecane-d26 or tridecane) can also be used, although its behavior might not perfectly mimic that of a branched alkane.
-
Surrogate Standards: EPA methods for VOC analysis often recommend specific surrogate compounds like toluene-d8, 4-bromofluorobenzene, and 1,2-dichloroethane-d4 to be added to every sample to monitor extraction efficiency.[12][13]
The chosen internal standard should be added to the sample at the earliest possible stage of the sample preparation process to correct for any losses during extraction and analysis.[14][15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet or column.- Column contamination.- Inappropriate injection temperature. | - Deactivate the inlet liner or use a liner with a more inert surface.- Perform column bake-out or trim the front end of the column.- Optimize the injector temperature. |
| Inconsistent Analyte Response | - Matrix-induced signal enhancement or suppression.- Inconsistent sample preparation.- Leaks in the GC system. | - Use matrix-matched calibration standards or the standard addition method.- Employ an appropriate internal standard.- Ensure consistent sample volumes and extraction conditions.- Perform a leak check of the GC system. |
| High Background Noise | - Contaminated carrier gas or sample introduction system.- Column bleed.- Matrix interferences. | - Use high-purity carrier gas with appropriate traps.- Clean the injector port and replace the septum.- Condition the column according to the manufacturer's instructions.- Improve sample cleanup to remove interfering matrix components. |
| Analyte Peak Not Detected | - Insufficient sensitivity.- Analyte loss during sample preparation.- Incorrect GC-MS parameters. | - Use a more sensitive sample preparation technique (e.g., Purge and Trap instead of static headspace).- Optimize extraction parameters (e.g., time, temperature).- Verify the MS is in the correct acquisition mode (e.g., SIM for low concentrations) and that the correct ions are being monitored. |
Quantitative Data Summary
| Matrix | Typical Matrix Components | Expected Matrix Effect on Hydrocarbon Analysis (GC-MS) | Recommended Mitigation Strategy |
| Soil/Sediment | Humic substances, other organic matter, minerals | Signal Enhancement (due to active site masking in the injector) | Matrix-Matched Calibration, Internal Standard, Standard Addition |
| Water (Groundwater, Surface Water) | Dissolved organic carbon, salts, other pollutants | Signal Suppression or Enhancement | Internal Standard, SPME, Purge and Trap |
| Biological Fluids (Blood, Urine) | Proteins, lipids, salts | Signal Suppression (due to ionization competition) | Extensive sample cleanup (e.g., protein precipitation followed by SPE), Deuterated Internal Standard |
| Petroleum Products | Numerous hydrocarbon isomers | Co-elution and spectral interference | High-resolution GC column, Temperature program optimization |
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis of this compound in Soil
This protocol provides a general procedure for the analysis of volatile hydrocarbons like this compound in soil samples using static headspace GC-MS.
-
Sample Preparation:
-
Weigh approximately 5 g of the soil sample into a 20 mL headspace vial.
-
Add a known amount of internal standard solution (e.g., deuterated alkane or a recommended surrogate standard) directly onto the soil.[4]
-
Add 5 mL of reagent water to the vial.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Vortex the vial for 1 minute to ensure thorough mixing.
-
-
Headspace GC-MS Analysis:
-
Place the vial in the headspace autosampler.
-
Equilibrate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
-
Inject a specific volume of the headspace (e.g., 1 mL) into the GC-MS system.
-
Separate the compounds on a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Detect the compounds using a mass spectrometer, preferably in Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for this compound and the internal standard.
-
Protocol 2: SPME-GC-MS Analysis of this compound in Water
This protocol outlines a general procedure for the analysis of volatile hydrocarbons in water samples using headspace SPME-GC-MS.[1][2][11]
-
Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add a known amount of internal standard solution.
-
Add a salting-out agent (e.g., 3 g of NaCl) to increase the partitioning of the analyte into the headspace.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
-
SPME-GC-MS Analysis:
-
Place the vial in the SPME autosampler.
-
Incubate the vial at a specific temperature (e.g., 60°C) with agitation for a set time (e.g., 15 minutes).
-
Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a defined extraction time (e.g., 30 minutes).
-
Retract the fiber and introduce it into the hot GC injector for thermal desorption of the analytes.
-
Perform GC-MS analysis as described in Protocol 1.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Logical troubleshooting workflow for analytical issues.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. Improved determination of VOCs in Water by SPME and GC/MS | Separation Science [sepscience.com]
- 3. GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation [scirp.org]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 7. Headspace Determination of Acetone and Aromatic Hydrocarbons in Soil Using a Homebuilt, Inexpensive Gas Chromatograph with Photoionization Detection [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. Purge and Trap Overview | Teledyne LABS [teledynelabs.com]
- 10. gcms.cz [gcms.cz]
- 11. Analysis of Volatile Organic Compounds and Odorants in Drinking Water via HS-SPME Arrow-GC-MS [restek.com]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. ndep.nv.gov [ndep.nv.gov]
- 14. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 15. youtube.com [youtube.com]
Column selection for optimal separation of trimethylnonane isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatographic (GC) separation of trimethylnonane isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating trimethylnonane isomers by gas chromatography?
A1: The primary challenge lies in the isomers' similar physicochemical properties, particularly their boiling points and polarities. Since many trimethylnonane isomers have very close boiling points, separating them on a standard non-polar GC column, which primarily separates based on boiling point, can be difficult, often resulting in co-elution or poor resolution.
Q2: What are the recommended GC columns for the separation of trimethylnonane isomers?
A2: The choice of column depends on the specific isomers of interest and the desired level of separation.
-
Non-polar columns: A good starting point is a non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5, HP-5).[1][2] These columns separate isomers primarily based on boiling point and molecular shape.
-
Liquid crystal columns: For resolving isomers with very similar boiling points, liquid crystal stationary phases are highly recommended.[3][4][5] These phases offer unique selectivity based on the molecule's geometric shape and rigidity, allowing for the separation of structurally similar isomers that are unresolved on standard non-polar columns.[3][5]
Q3: How does column length affect the separation of trimethylnonane isomers?
A3: Increasing the column length generally improves resolution.[6] Resolution is proportional to the square root of the column length; therefore, doubling the column length will increase the resolution by a factor of about 1.4.[6] However, longer columns also lead to longer analysis times and higher back pressure. For complex mixtures of trimethylnonane isomers, a longer column (e.g., 50-60 m) may be necessary to achieve baseline separation.[6]
Q4: What is the role of the stationary phase film thickness in isomer separation?
A4: Thicker films increase retention time and can improve the resolution of early eluting, highly volatile isomers by increasing their interaction with the stationary phase. However, for later eluting isomers, a thicker film can lead to excessive peak broadening and longer analysis times. A standard film thickness of 0.25 µm is often a good starting point.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor resolution/co-elution of trimethylnonane isomers | 1. Inappropriate stationary phase. 2. Column length is too short. 3. Oven temperature program is not optimized. 4. Carrier gas flow rate is too high or too low. | 1. Switch to a column with a different selectivity, such as a liquid crystal stationary phase. 2. Use a longer column (e.g., 60 m). 3. Decrease the temperature ramp rate or use an isothermal segment during the elution of the target isomers. 4. Optimize the carrier gas flow rate to achieve the best efficiency. |
| Peak tailing | 1. Active sites in the injector liner or on the column. 2. Column contamination. 3. Incorrect column installation. | 1. Use a deactivated injector liner. 2. Bake out the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column. 3. Reinstall the column, ensuring a clean cut and proper insertion depth into the injector and detector. |
| Ghost peaks | 1. Contamination in the injector, carrier gas, or sample. 2. Septum bleed. | 1. Clean the injector and replace the liner and septum. Use high-purity carrier gas with appropriate traps. Run a blank to identify the source of contamination. 2. Use a high-quality, low-bleed septum and do not overtighten the septum nut. |
| Irreproducible retention times | 1. Leaks in the system. 2. Fluctuations in oven temperature or carrier gas flow. 3. Column aging. | 1. Perform a leak check of the entire system. 2. Ensure the GC oven is properly calibrated and that the gas flow controllers are functioning correctly. 3. Condition the column or replace it if it is old or has been subjected to high temperatures for extended periods. |
Data Presentation
Table 1: Simulated Retention Times and Kovats Retention Indices of Selected Trimethylnonane Isomers on Different Stationary Phases.
| Isomer | Boiling Point (°C) | Retention Time (min) on DB-5 (Non-polar) | Kovats Index (DB-5) | Retention Time (min) on a Nematic Liquid Crystal Phase | Kovats Index (Liquid Crystal) |
| 2,2,4-Trimethylnonane | 198.5 | 15.2 | 1185 | 18.1 | 1210 |
| 2,3,4-Trimethylnonane | 201.2 | 15.8 | 1195 | 19.5 | 1235 |
| 2,3,5-Trimethylnonane | 200.8 | 15.7 | 1193 | 19.2 | 1230 |
| 3,3,5-Trimethylnonane | 199.1 | 15.4 | 1188 | 18.5 | 1218 |
| 2,6,6-Trimethylnonane | 197.9 | 15.1 | 1183 | 17.8 | 1205 |
Note: The data presented in this table is simulated for illustrative purposes, based on the general elution behavior of branched alkanes. Actual retention times and indices will vary depending on the specific instrument and analytical conditions.
Experimental Protocols
Method 1: General Screening on a Non-polar Column
This method is suitable for a general overview of the trimethylnonane isomer profile in a sample.
-
Column: DB-5 (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 5°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector:
-
Mode: Split (50:1).
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
Method 2: High-Resolution Separation on a Liquid Crystal Column
This method is designed for the separation of closely eluting or co-eluting trimethylnonane isomers.
-
Column: Nematic Liquid Crystal stationary phase, 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 5 minutes.
-
Ramp 1: 2°C/min to 150°C.
-
Hold: 10 minutes at 150°C.
-
-
Injector:
-
Mode: Split (100:1).
-
Temperature: 260°C.
-
Injection Volume: 0.5 µL.
-
-
Carrier Gas: Hydrogen, constant flow at 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Temperature: 300°C.
-
Hydrogen Flow: 35 mL/min.
-
Air Flow: 350 mL/min.
-
Makeup Gas (Nitrogen): 20 mL/min.
-
Visualizations
Caption: Experimental workflow for GC analysis of trimethylnonane isomers.
Caption: Logical diagram for selecting the optimal GC column.
References
Minimizing fragmentation in mass spectrometry of branched alkanes
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of branched alkanes by mass spectrometry, with a core focus on minimizing fragmentation to preserve the molecular ion.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: Why am I not seeing a molecular ion (M+) peak for my branched alkane in my mass spectrum?
This is a common issue when analyzing branched alkanes using standard Electron Ionization (EI) mass spectrometry. The absence or very low abundance of the molecular ion peak is due to the high instability of the ionized alkane.[1][2]
-
Preferential Fragmentation: Branched alkanes preferentially fragment at the branching points. This cleavage results in the formation of more stable secondary or tertiary carbocations, a process that is energetically highly favorable.[3][4][5][6]
-
High Branching: The tendency to fragment increases with the degree of branching. For highly branched alkanes, the molecular ion may be so unstable that it fragments completely before it can be detected.[3][6][7] The energy imparted by standard 70eV electron ionization is often sufficient to break multiple C-C bonds.[8]
Q2: My mass spectrum is overly complex with too many fragment peaks. How can I simplify it to identify my compound?
An overly complex spectrum is a direct result of extensive fragmentation. To simplify the spectrum and enhance the molecular ion region, you should switch from a "hard" ionization technique like EI to a "soft" ionization technique.[9] Soft ionization methods impart less energy to the analyte molecule, thus reducing fragmentation.[10][11]
-
Recommended Action: Employ Chemical Ionization (CI) or Field Ionization (FI). These techniques are designed to produce spectra with significantly less fragmentation, often making the molecular ion or a related ion (like [M+H]+) the most abundant peak.[12][13]
Q3: How can I definitively confirm the molecular weight of my branched alkane if the M+ peak is missing?
Confirming the molecular weight requires an ionization method that preserves the molecular structure. Using a soft ionization technique is the most reliable approach.[2][7]
-
Chemical Ionization (CI): This is an excellent choice for confirming molecular weight.[11] Instead of stripping an electron from the analyte, CI uses a reagent gas (like methane or ammonia) to gently protonate the analyte molecule, forming a quasi-molecular ion ([M+H]+).[10][11] This ion is much more stable than the M+ radical cation and is readily observed, allowing for unambiguous determination of the molecular mass.[10]
-
Field Ionization (FI): This is an even softer technique that produces dominant molecular ions with very little to no fragmentation.[12][13] It is highly effective for volatile compounds like alkanes that do not yield a molecular ion with EI.[12]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the high fragmentation of branched alkanes?
The fragmentation of branched alkanes is driven by the stability of the resulting carbocations.[4][6] When a branched alkane is ionized, cleavage occurs preferentially at the C-C bond located at the branch point. This is because the loss of the largest alkyl substituent at this point leads to the formation of a highly stable tertiary or secondary carbocation.[3][5] This stable product makes the fragmentation process rapid and extensive compared to linear alkanes, which would only form less stable primary carbocations.[6]
Q2: What are "soft" ionization techniques and how do they reduce fragmentation?
Soft ionization techniques are methods in mass spectrometry that ionize molecules while imparting minimal excess energy.[9] This prevents the extensive fragmentation seen in "hard" techniques like Electron Ionization (EI).[11][14]
-
Chemical Ionization (CI): In CI, a reagent gas is first ionized by electrons. These reagent ions then undergo ion-molecule reactions with the analyte, typically through proton transfer, to form a stable [M+H]+ ion.[10][15] This is a much gentler process than direct electron bombardment.
-
Field Ionization (FI): FI uses a very strong electric field (on the order of 10⁸ V/cm) to ionize gas-phase molecules.[12] Ionization occurs via quantum mechanical tunneling of an electron from the molecule to the emitter, a process that transfers very little internal energy and results in minimal fragmentation.[13]
Q3: Which soft ionization technique is best for my branched alkane analysis?
The choice depends on your specific needs and available instrumentation.
-
Chemical Ionization (CI) is often the first choice. It is widely available on many GC-MS systems, relatively easy to implement, and reliably produces a quasi-molecular ion ([M+H]+) that confirms the molecular weight.[7][11]
-
Field Ionization (FI) provides even "softer" ionization, yielding a true molecular ion (M+) with almost no fragmentation.[12] This can be advantageous for complex mixtures. However, FI is generally less sensitive than CI and may not be as commonly available.[12]
Data Presentation
Table 1: Comparison of Ionization Techniques for Branched Alkane Analysis
| Ionization Method | Principle | Typical Result for Branched Alkanes | Key Advantages / Disadvantages |
| Electron Ionization (EI) | High-energy electrons (70 eV) bombard the molecule, ejecting an electron to form a radical cation (M+). | Extensive fragmentation, especially at branch points. The molecular ion peak is often weak or absent.[3][6] | Advantage: Creates reproducible, detailed fragmentation patterns useful for library matching. Disadvantage: Often fails to show the molecular ion for labile compounds like branched alkanes.[1] |
| Chemical Ionization (CI) | A reagent gas is ionized, and these ions react with the analyte, typically transferring a proton to form [M+H]+.[10][11] | A strong quasi-molecular ion peak ([M+H]+) is observed with minimal fragmentation.[10] | Advantage: Excellent for determining molecular weight when EI fails.[7] Disadvantage: Provides less structural information from fragmentation compared to EI. |
| Field Ionization (FI) | A strong electric field ionizes the analyte via quantum tunneling of an electron.[12][13] | A dominant molecular ion peak (M+) with little to no fragmentation.[12] | Advantage: The "softest" technique, ideal for preserving the molecular ion.[14] Disadvantage: Lower sensitivity than other methods; less common instrumentation.[12] |
Experimental Protocols
Protocol: Analysis of Branched Alkanes using Chemical Ionization (CI)
This protocol provides a general methodology for acquiring a CI mass spectrum to determine the molecular weight of a branched alkane.
-
Instrument Preparation:
-
Sample Preparation:
-
Prepare a dilute solution of the branched alkane sample in a volatile, high-purity solvent (e.g., hexane). A typical concentration is 1-10 µg/mL.
-
Ensure the sample concentration is appropriate; overly concentrated samples can cause ion suppression.[16]
-
-
GC-MS Method Setup (if applicable):
-
Injector: Set to a temperature sufficient to volatilize the sample without thermal degradation (e.g., 250 °C).
-
GC Column: Use a non-polar column suitable for hydrocarbon analysis (e.g., DB-1, DB-5).
-
Oven Program: Develop a temperature ramp that provides good chromatographic separation of the analyte from any impurities.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
-
Mass Spectrometer Method Setup:
-
Ion Source: Switch the source from EI to CI mode.
-
Reagent Gas: Introduce the reagent gas (e.g., methane) into the ion source. The source pressure should be optimized according to the instrument's manual (typically around 0.1 torr).[11]
-
Source Temperature: Set an appropriate source temperature (e.g., 150-200 °C).
-
Mass Range: Scan a mass range that includes the expected molecular weight of the analyte (e.g., m/z 50-500).
-
Acquisition: Begin data acquisition and inject the sample.
-
-
Data Analysis:
-
Examine the resulting total ion chromatogram (TIC) to locate the peak for your analyte.
-
Extract the mass spectrum for that peak.
-
Look for an intense peak at [M+1], which corresponds to the protonated molecular ion ([M+H]+). This confirms the molecular weight of your branched alkane.
-
Visualizations
Caption: Troubleshooting workflow for an absent molecular ion peak.
Caption: Comparison of hard and soft ionization outcomes.
References
- 1. Mass Spectrometry [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GCMS Section 6.9.2 [people.whitman.edu]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 7. whitman.edu [whitman.edu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemical ionization - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Field Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 13. Field Ionization in Mass Spectroscopy, introduction ,principles, applications | PPT [slideshare.net]
- 14. as.uky.edu [as.uky.edu]
- 15. youtube.com [youtube.com]
- 16. gmi-inc.com [gmi-inc.com]
Technical Support Center: Enhancing Sensitivity for Trace Level Detection of 2,2,7-Trimethylnonane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the trace level detection of 2,2,7-Trimethylnonane. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its trace level detection important?
This compound is a branched-chain alkane. Its detection at trace levels is crucial in various fields, including environmental monitoring to detect contaminants, in the petrochemical industry for quality control, and in clinical diagnostics where volatile organic compounds (VOCs) can serve as biomarkers for diseases.[1]
2. What are the most common analytical techniques for detecting this compound at trace levels?
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most widely used and powerful technique for the separation and identification of volatile compounds like this compound.[1] For enhanced sensitivity at trace levels, sample preparation and introduction techniques such as Solid Phase Microextraction (SPME) and Purge and Trap (P&T) are often employed.[2][3]
3. How can I enhance the sensitivity of my GC-MS method for this compound?
Several strategies can be employed to enhance sensitivity:
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Sample Preconcentration: Techniques like SPME and Purge and Trap concentrate the analyte before introduction into the GC-MS system.[2][3]
-
Optimized GC Parameters: Using a narrow-bore capillary column, optimizing the temperature program, and using an appropriate carrier gas (like hydrogen) can improve peak resolution and height.
-
Mass Spectrometer Settings: Operating the MS in Selected Ion Monitoring (SIM) mode, as opposed to full scan mode, significantly increases sensitivity by focusing on specific ions characteristic of this compound.[4]
-
Source Optimization: Proper tuning of the ion source of the mass spectrometer can maximize the ionization efficiency for the target analyte.[5]
4. What are the expected challenges when analyzing this compound at trace levels?
Common challenges include:
-
Matrix Interference: Complex sample matrices can contain compounds that co-elute with this compound, interfering with its detection and quantification.
-
Analyte Loss: The volatile nature of this compound can lead to its loss during sample preparation and handling.
-
Contamination: Contamination from solvents, glassware, or the laboratory environment can lead to false positives or elevated background signals.
-
Low Signal-to-Noise Ratio: At trace levels, the analyte signal may be weak and difficult to distinguish from background noise.
Troubleshooting Guides
This section provides solutions to common problems encountered during the trace level detection of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak for this compound | Inefficient extraction or desorption. Analyte loss during sample preparation. Leak in the GC-MS system. Incorrect MS settings (e.g., wrong ions in SIM mode). | Optimize SPME fiber type, extraction time, and temperature. For Purge and Trap, optimize purge time and flow rate. Ensure all sample handling steps are performed in a sealed environment. Perform a leak check on the GC-MS system. Verify the selected ions in SIM mode correspond to the mass spectrum of this compound. |
| Broad or Tailing Peaks | Active sites in the GC inlet liner or column. Incompatible solvent. Column overload. | Use a deactivated inlet liner. Ensure the column is properly conditioned. Use a solvent that is compatible with the analyte and the GC phase. Dilute the sample if concentration is too high. |
| Ghost Peaks (Peaks in Blank Runs) | Carryover from previous injections. Contaminated syringe, SPME fiber, or Purge and Trap system. Contaminated carrier gas or solvent. | Bake out the GC column and inlet. Clean the syringe, SPME fiber, or Purge and Trap system according to the manufacturer's instructions. Use high-purity gas and solvents. |
| Poor Reproducibility | Inconsistent sample volume or extraction conditions. Fluctuations in instrument parameters (temperature, flow rate). | Use an autosampler for precise injections. Carefully control all extraction parameters (time, temperature, agitation). Ensure the GC-MS system is properly maintained and calibrated. |
| High Background Noise | Column bleed. Leaks in the system. Contaminated ion source. | Use a low-bleed GC column. Perform a leak check. Clean the ion source of the mass spectrometer. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of C12 alkanes using GC-MS. These values can be used as a benchmark for method development for this compound, but may require optimization for this specific analyte.
| Parameter | SPME-GC-MS | Purge and Trap-GC-MS |
| Limit of Detection (LOD) | 0.01 - 1 ng/L | 0.1 - 5 ng/L |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/L | 0.5 - 20 ng/L |
| Linear Range | 0.05 - 100 ng/L | 0.5 - 200 ng/L |
| Precision (%RSD) | < 15% | < 20% |
| Recovery | 80 - 110% | 70 - 120% |
Note: These are estimated values based on the analysis of similar compounds and can vary depending on the specific instrument, method parameters, and sample matrix.
Experimental Protocols
Protocol 1: Trace Level Detection of this compound using SPME-GC-MS
This protocol provides a general procedure for the analysis of this compound in a liquid matrix.
1. Sample Preparation:
- Place a known volume (e.g., 5 mL) of the liquid sample into a 10 mL headspace vial.
- If necessary, add a surrogate standard for quality control.
- Seal the vial with a PTFE-lined septum and aluminum cap.
2. SPME Procedure:
- Select an appropriate SPME fiber. For nonpolar compounds like this compound, a Polydimethylsiloxane (PDMS) fiber is a good starting point.
- Condition the fiber according to the manufacturer's instructions.
- Expose the SPME fiber to the headspace of the sample vial.
- Maintain a constant extraction time (e.g., 30 minutes) and temperature (e.g., 60°C) with consistent agitation.
3. GC-MS Analysis:
- Injector: Splitless mode, 250°C.
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp to 150°C at 10°C/min.
- Ramp to 250°C at 20°C/min, hold for 5 minutes.
- Mass Spectrometer:
- Transfer line temperature: 280°C.
- Ion source temperature: 230°C.
- Acquisition mode: Selected Ion Monitoring (SIM).
- Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85).
4. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time and the presence of the selected ions.
- Quantify the analyte using a calibration curve prepared with standards of known concentrations.
Protocol 2: Trace Level Detection of this compound using Purge and Trap-GC-MS
This protocol is suitable for aqueous samples.
1. Purge and Trap System Setup:
- Purge Gas: High-purity Helium or Nitrogen.
- Trap: Use a trap suitable for a wide range of VOCs (e.g., Tenax/Silica Gel/Carbon Molecular Sieve).
- Purge Time: 11 minutes at 40 mL/min.
- Desorb Temperature: 250°C for 2 minutes.
- Bake Temperature: 270°C for 8 minutes.
2. Sample Introduction:
- Introduce a known volume (e.g., 5 mL) of the aqueous sample into the sparging vessel.
- Add an internal standard if required.
3. GC-MS Analysis:
- The GC-MS parameters can be similar to those described in Protocol 1. The oven temperature program may need to be adjusted based on the specific trap and desorption characteristics.
4. Data Analysis:
- Similar to Protocol 1, identify and quantify this compound based on retention time and characteristic ions.
Visualizations
Caption: Workflow for SPME-GC-MS analysis.
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. agilent.com [agilent.com]
- 3. Purge and Trap Overview | Teledyne LABS [teledynelabs.com]
- 4. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Refinement for Reproducible Quantification of 2,2,7-Trimethylnonane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible quantification of 2,2,7-Trimethylnonane.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Q1: Why am I seeing poor peak shape (e.g., tailing or fronting) for this compound in my chromatogram?
A1: Poor peak shape for branched alkanes like this compound can arise from several factors:
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Injector Issues: An active or contaminated injector liner can cause peak tailing. It is crucial to use a deactivated liner and replace it regularly.
-
Column Degradation: The stationary phase of the GC column can degrade over time, especially when exposed to oxygen or high temperatures. This can lead to active sites that interact with the analyte. Conditioning the column or replacing it may be necessary.
-
Improper Injection Technique: A slow injection or a mismatched solvent can lead to band broadening and distorted peak shapes. Ensure a fast and consistent injection.
-
Column Overload: Injecting too concentrated a sample can saturate the column, resulting in fronting peaks. Diluting the sample is the recommended solution.
Q2: I am experiencing low sensitivity or no peak at all for this compound. What are the possible causes?
A2: The absence or low intensity of the analyte peak can be due to:
-
System Leaks: Leaks in the carrier gas line, septum, or column fittings are a common cause of reduced sensitivity. A thorough leak check of the GC-MS system is recommended.
-
Incorrect Split Ratio: If using a split injection, the split ratio might be too high, leading to a very small amount of sample reaching the detector. Try reducing the split ratio.
-
Sample Preparation Inefficiencies: Inefficient extraction or loss of the volatile this compound during sample preparation can significantly reduce the amount of analyte reaching the instrument. Review and optimize your sample preparation protocol. Methanol extraction has been shown to be an efficient method for recovering volatile organic compounds (VOCs).[1]
-
Detector Malfunction: The mass spectrometer detector may not be functioning correctly. Check the detector's tuning and calibration.
Q3: My quantitative results for this compound are not reproducible. What should I check?
A3: Poor reproducibility is a critical issue. Here are the key areas to investigate:
-
Inconsistent Sample Preparation: Variability in extraction efficiency, solvent volumes, or evaporation steps can lead to inconsistent results. Standardize the entire sample preparation workflow.
-
Unstable GC Conditions: Fluctuations in oven temperature, carrier gas flow rate, or injector temperature will affect retention times and peak areas. Ensure the GC system is stable and properly calibrated.
-
Integration Errors: Inconsistent peak integration is a major source of variability. Review the integration parameters in your chromatography data system to ensure accurate and consistent peak area determination.
-
Internal Standard Issues: If using an internal standard, ensure it is added consistently to all samples and standards and that it is stable and does not co-elute with other compounds. Deuterated internal standards are often recommended for GC-MS analysis as they have similar chemical and physical properties to the target analytes.
Q4: I am observing extraneous peaks (ghost peaks) in my chromatograms. Where are they coming from?
A4: Ghost peaks can originate from several sources:
-
Septum Bleed: Over time, the injector septum can degrade and release volatile compounds. Use high-quality, low-bleed septa and replace them regularly.
-
Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or solvents can appear as peaks in the chromatogram. Ensure high-purity gases and solvents are used and that gas lines have appropriate traps.
-
Carryover from Previous Injections: Highly concentrated samples can leave residues in the injector or column, which then elute in subsequent runs. A thorough cleaning of the injector and baking out the column can help mitigate this.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of alkanes using GC-MS. These values can serve as a benchmark for your own method development and validation.
Table 1: GC-MS Method Validation Parameters for Alkane Quantification
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | [2] |
| Accuracy (% Recovery) | 80 - 120% | [3] |
| Precision (% RSD) | < 15% | [3] |
Table 2: Example Calibration Curve Data for a C12 Alkane
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 5,234 |
| 5 | 26,170 |
| 10 | 51,988 |
| 25 | 129,540 |
| 50 | 258,990 |
| 100 | 517,500 |
Experimental Protocols
A detailed methodology for the quantification of this compound by GC-MS is provided below.
1. Sample Preparation: Solvent Extraction
-
Accurately weigh 1-5 grams of the homogenized sample into a clean glass vial.
-
Add a known amount of an appropriate internal standard (e.g., deuterated nonane).
-
Add 10 mL of high-purity methanol to the vial.
-
Seal the vial and vortex for 1 minute.
-
Place the vial in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be optimized based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound and the internal standard should be determined from their respective mass spectra. A full scan acquisition can be used for initial identification.
Visualizations
DOT Script for Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
DOT Script for Troubleshooting Logic
Caption: Decision tree for troubleshooting common GC-MS issues.
References
- 1. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Quantitation of Linear Alkanes in Lubricant Base Oils by Using GC×GC/EI TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to Validating 2,2,7-Trimethylnonane as a Novel Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality and reliability of the standards used. While a vast array of analytical standards are commercially available, the exploration of new, potentially more suitable standards is a continuous endeavor in scientific research. This guide provides a comprehensive framework for the validation of 2,2,7-trimethylnonane as a novel analytical standard, particularly for use in gas chromatography (GC) applications.
Due to the absence of published data validating this compound for this purpose, this document outlines the necessary experimental protocols and data presentation required to rigorously assess its performance. The guide will compare the hypothetical, yet expected, performance of this compound against established criteria for analytical standards, thereby providing a roadmap for its validation.
Core Characteristics of an Ideal Analytical Standard
An effective analytical standard should possess a set of key attributes that ensure the accuracy and reproducibility of analytical measurements. The validation process for this compound would need to demonstrate its conformity to these principles.
Table 1: Key Performance Indicators for an Analytical Standard
| Performance Indicator | Ideal Characteristic | Experimental Assessment |
| Purity | High purity (typically >99%) with well-characterized impurities. | Quantitative analysis using a high-resolution technique (e.g., GC-MS, qNMR). |
| Stability | Chemically stable under specified storage and handling conditions. | Long-term and accelerated stability studies under various conditions (temperature, light). |
| Chromatographic Behavior | Symmetrical and reproducible peak shape, well-resolved from other components. | Repeated injections on a GC system to assess peak symmetry, retention time variability, and resolution. |
| Linearity of Response | A linear relationship between concentration and detector response over a defined range. | Analysis of a dilution series and evaluation of the calibration curve's coefficient of determination (R²). |
| Traceability | Purity and identity are traceable to a certified reference material (CRM) or a primary standard. | Comparison with a well-characterized primary standard or use of orthogonal analytical methods for confirmation. |
Experimental Protocols for Validation
To validate this compound as an analytical standard, a series of experiments must be conducted. The following protocols provide a detailed methodology for these essential validation steps.
2.1. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the this compound candidate standard and identify any impurities.
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Procedure:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane) at a concentration of 1 mg/mL.
-
Inject a suitable volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Employ a temperature program that allows for the separation of all volatile components. A typical program might be: initial temperature of 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.
-
Acquire mass spectra over a range of m/z 40-400.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all detected components.
-
Identify any impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
2.2. Stability Study
-
Objective: To assess the chemical stability of this compound under defined storage conditions.
-
Procedure:
-
Prepare multiple aliquots of the this compound standard solution (1 mg/mL in hexane) in sealed amber vials.
-
Store the vials under different conditions:
-
Long-term: 4°C for 12 months.
-
Accelerated: 40°C for 6 months.
-
Light exposure: Room temperature under ambient light for 3 months.
-
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), analyze an aliquot from each storage condition using the GC-MS method described in section 2.1.
-
Compare the purity and concentration of the stored samples to the initial (time 0) sample. A degradation of less than 2% is typically considered acceptable.
-
2.3. Evaluation of Chromatographic Performance
-
Objective: To determine the reproducibility of the chromatographic peak shape and retention time.
-
Procedure:
-
Prepare a working standard solution of this compound at a concentration of 100 µg/mL.
-
Perform a series of replicate injections (n=10) onto the GC system.
-
For each injection, record the retention time, peak area, and peak asymmetry factor.
-
Calculate the relative standard deviation (RSD) for the retention time and peak area. An RSD of <2% is generally desirable.
-
Data Presentation for Validation
All quantitative data from the validation experiments should be summarized in clearly structured tables to allow for easy comparison and assessment.
Table 2: Purity Assessment of this compound
| Lot Number | Purity (%) by GC-MS | Identified Impurities | Concentration of Impurities (%) |
| [Example Lot] | [e.g., 99.8] | [e.g., 2,2,6-Trimethylnonane] | [e.g., 0.2] |
Table 3: Stability Study of this compound (1 mg/mL in Hexane)
| Storage Condition | Time Point (Months) | Purity (%) | Observations |
| 4°C | 0 | [Initial Purity] | Clear, colorless solution |
| 3 | [Measured Purity] | No change | |
| 6 | [Measured Purity] | No change | |
| 12 | [Measured Purity] | No change | |
| 40°C | 0 | [Initial Purity] | Clear, colorless solution |
| 3 | [Measured Purity] | No change | |
| 6 | [Measured Purity] | No change | |
| Room Temp (Light) | 0 | [Initial Purity] | Clear, colorless solution |
| 3 | [Measured Purity] | No change |
Table 4: Chromatographic Performance of this compound
| Parameter | Mean Value (n=10) | Relative Standard Deviation (%) |
| Retention Time (min) | [Mean RT] | [RSD of RT] |
| Peak Area | [Mean Area] | [RSD of Area] |
| Asymmetry Factor | [Mean Asymmetry] | [RSD of Asymmetry] |
Visualizing the Validation Workflow
A clear understanding of the validation process is crucial. The following diagrams, generated using Graphviz, illustrate the logical flow of the validation experiments.
Caption: Workflow for the validation of this compound as an analytical standard.
Comparison with Alternative Standards
While direct experimental comparisons with this compound are not available, it is useful to consider its potential advantages and disadvantages relative to commonly used alkane standards. Branched alkanes like this compound can offer different chromatographic retention times compared to their linear counterparts (n-alkanes), which can be advantageous in avoiding co-elution with analytes of interest.
Table 5: Hypothetical Comparison of this compound with n-Dodecane as an Internal Standard
| Feature | This compound (Hypothetical) | n-Dodecane (C12) |
| Structure | Branched alkane | Linear alkane |
| Molecular Weight | 170.33 g/mol | 170.34 g/mol |
| Boiling Point | Lower than n-dodecane (expected) | 216.2 °C |
| Retention Time (non-polar column) | Shorter than n-dodecane (expected) | Typically elutes after many volatile analytes |
| Potential for Co-elution | May offer better resolution from certain analytes compared to n-dodecane. | May co-elute with other C12 isomers or compounds with similar volatility. |
To illustrate the decision-making process for selecting an internal standard, the following diagram outlines key considerations.
Caption: Decision tree for the selection of a suitable internal standard in chromatography.
Conclusion
The validation of a new analytical standard is a meticulous process that requires systematic experimentation and thorough data analysis. While this compound is not currently established as a recognized analytical standard, its properties as a branched alkane suggest it could be a valuable tool in specific chromatographic applications. By following the comprehensive validation workflow outlined in this guide, researchers can rigorously assess its suitability, thereby contributing to the expansion of available, high-quality analytical standards. This structured approach ensures that any new standard, including this compound, meets the high criteria for purity, stability, and performance demanded by the scientific community.
A Comparative Guide to the Identification of 2,2,7-Trimethylnonane: GC-MS vs. NMR
In the structural elucidation of organic compounds, particularly isomers like 2,2,7-trimethylnonane, researchers are often faced with the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Both are powerful analytical techniques, yet they offer distinct advantages and limitations in terms of sensitivity, structural information, and quantitative accuracy. This guide provides an objective comparison of GC-MS and NMR for the identification of this compound, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: GC-MS vs. NMR for this compound Identification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by ionization and mass-to-charge ratio analysis. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of atoms. |
| Sample Requirements | Volatile and thermally stable compounds. Typically requires nanogram (ng) to microgram (µg) quantities. | Requires higher sample concentrations, typically in the milligram (mg) range. The sample must be soluble in a suitable deuterated solvent. |
| Information Provided | Provides the retention time (t_R) for chromatographic separation and a mass spectrum that reveals the molecular weight and fragmentation pattern, aiding in structural inference. | Delivers detailed structural information, including the chemical environment of each proton and carbon atom, their connectivity, and stereochemistry. |
| Isomer Differentiation | Can separate isomers based on differences in boiling points. Mass spectra of isomers can be very similar, making definitive identification challenging without authentic standards. | Excellent for distinguishing between isomers due to unique chemical shifts and coupling patterns for each distinct nucleus in the molecule. |
| Quantitative Analysis | Highly sensitive for quantification, but may require calibration curves for each isomer to achieve high accuracy due to differences in ionization efficiency.[1] | Inherently quantitative, as the signal intensity is directly proportional to the number of nuclei.[2] However, it is less sensitive than GC-MS.[3][4] |
| Analysis Time | Relatively fast, with typical run times ranging from a few minutes to an hour. | Can be more time-consuming, especially for complex 2D NMR experiments, which can take several hours to acquire. |
Unambiguous Structure vs. High Sensitivity: The Core Trade-Off
The primary distinction between GC-MS and NMR in the context of identifying this compound lies in the type and depth of information each technique provides. GC-MS excels in detecting minute quantities of the analyte and separating it from complex mixtures. However, while the mass spectrum can confirm the molecular weight (m/z 170.33 for C12H26), the fragmentation patterns of branched alkane isomers are often very similar, making definitive identification based solely on the mass spectrum challenging.[5][6][7]
NMR spectroscopy, on the other hand, provides a detailed structural blueprint of the molecule. Both ¹H and ¹³C NMR spectra would offer a unique fingerprint for this compound, allowing for the unambiguous determination of its structure by analyzing chemical shifts, signal integrations, and coupling patterns. This makes NMR the superior technique for definitive isomer identification.[8]
Experimental Protocols
GC-MS Analysis of this compound
Objective: To obtain the retention time and mass spectrum of this compound for identification and potential quantification.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent such as hexane or dichloromethane. The concentration should be in the range of 1-100 µg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating alkanes.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected Results: this compound will elute from the GC column at a specific retention time. The resulting mass spectrum is expected to show a small or absent molecular ion peak (M⁺) at m/z 170.[5][9][10] The fragmentation pattern will be characterized by preferential cleavage at the branching points, leading to stable carbocations.[5][10] For instance, a prominent peak at m/z 57, corresponding to a tert-butyl cation, is anticipated due to the cleavage at the C2 position. The mass spectrum of a close isomer, 2,2,3-trimethylnonane, from the NIST WebBook shows a base peak at m/z 57, which supports this expectation.
NMR Analysis of this compound
Objective: To obtain ¹H and ¹³C NMR spectra for the definitive structural elucidation of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.
-
-
2D NMR (Optional but Recommended for Unambiguous Assignment):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Execute HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for piecing together the carbon skeleton.
-
Expected Results:
-
¹H NMR Spectrum: The spectrum will show distinct signals for the different types of protons in the molecule. The integration of each signal will be proportional to the number of protons it represents. For this compound, one would expect to see a singlet for the six protons of the two methyl groups at C2, a doublet for the three protons of the methyl group at C7, and complex multiplets for the methylene and methine protons.
-
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom in the molecule. The chemical shifts of these peaks will be indicative of their local electronic environment. Due to symmetry, this compound has 10 unique carbon environments, and thus 10 distinct signals are expected in the ¹³C NMR spectrum.
Visualizing the Workflow and Logic
To better illustrate the processes and the decision-making involved in choosing between GC-MS and NMR, the following diagrams are provided.
Caption: Workflow for the identification of this compound using GC-MS.
Caption: Workflow for the definitive identification of this compound using NMR.
Caption: Logical relationship for choosing between GC-MS and NMR for identification.
Conclusion
References
- 1. reddit.com [reddit.com]
- 2. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. whitman.edu [whitman.edu]
- 10. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
A Comparative Analysis of the Combustion Properties of n-Dodecane and the Highly-Branched Isomer, 2,2,7-Trimethylnonane
An objective guide for researchers and scientists on the distinct combustion behaviors of a linear and a highly-branched C12 alkane, supported by experimental data.
In the realm of fuel science and engine development, understanding the combustion characteristics of different hydrocarbon structures is paramount. This guide provides a detailed comparison of the combustion properties of n-dodecane, a straight-chain alkane, and a representative highly-branched isomer, iso-dodecane (2,2,4,6,6-pentamethylheptane), which serves as a surrogate for isomers like 2,2,7-trimethylnonane due to a scarcity of specific experimental data for the latter. The comparison focuses on key combustion parameters: ignition delay time, laminar flame speed, and soot formation, providing researchers with critical data for model validation and fuel design.
Data Presentation: A Quantitative Comparison
The following tables summarize the key experimental findings for the combustion properties of n-dodecane and iso-dodecane.
Table 1: Ignition Delay Time Comparison
| Fuel | Temperature (K) | Pressure (bar) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) |
| n-Dodecane | 727 - 1422 | 15 - 34 | 0.5, 1.0 | [Data from various sources][1] |
| iso-Dodecane | 600 - 1300 | 15, 20, 40 | 0.5, 1.0, 1.5 | [Data from various sources][2] |
| n-Dodecane | ~850 - 1160 | 40, 60, 80 | 1.0, 2.0 | [Data from various sources][1] |
| iso-Dodecane | 980 - 1800 | 16 | Lean | [Data from various sources][2] |
Note: Direct numerical comparison is complex due to varying experimental conditions. However, a general trend observed is that iso-dodecane exhibits longer ignition delay times compared to n-dodecane, indicating lower reactivity, particularly in the low to intermediate temperature regimes.[2]
Table 2: Laminar Flame Speed Comparison
| Fuel | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Peak Laminar Flame Speed (cm/s) |
| n-Dodecane | 360 - 470 | 1 | 0.7 - 1.4 | ~40-60 (at Φ ≈ 1.1)[3][4] |
| iso-Dodecane (modeled for ATJ fuel) | ~400 | 1 | ~0.8 - 1.4 | [Modeling results show good agreement with experimental data for ATJ fuel, which is primarily iso-dodecane][2] |
Table 3: Soot Formation Comparison (Counterflow Diffusion Flames)
| Fuel | Parameter | Conditions | Observation |
| n-Dodecane | Soot Volume Fraction (SVF) | Wide range of strain rates and mixture conditions | Higher propensity for soot formation. |
| iso-Dodecane | Soot Volume Fraction (SVF) | Wide range of strain rates and mixture conditions | Lower propensity for soot formation compared to n-dodecane.[5] |
Note: Experimental studies in counterflow diffusion flames have demonstrated that iso-dodecane has a lower sooting tendency than n-dodecane.[5] The branching in the molecular structure of iso-dodecane is believed to inhibit the formation of soot precursors.[5]
Experimental Protocols
A brief overview of the methodologies employed in the cited experiments is provided below.
Ignition Delay Time Measurement (Shock Tube)
Ignition delay times are typically measured using a shock tube.[1] This apparatus generates a shock wave that rapidly heats and pressurizes a test gas mixture of the fuel and an oxidizer. The time interval between the passage of the reflected shock wave and the onset of combustion, detected by a sharp rise in pressure or light emission from radical species like OH*, is defined as the ignition delay time. The experimental conditions, including temperature, pressure, and equivalence ratio, can be precisely controlled.
Laminar Flame Speed Measurement (Counterflow Twin-Flame Configuration)
Laminar flame speed can be determined using a counterflow twin-flame setup.[3][4] In this configuration, two opposing nozzles issue a premixed fuel-air mixture, creating a stagnation plane where two flat flames are stabilized. By measuring the velocity of the unburned gas mixture approaching the flame front, the laminar flame speed can be calculated. This method allows for the investigation of flame properties over a range of strain rates.
Soot Formation Measurement (Counterflow Burner)
The propensity of a fuel to form soot is often investigated in a counterflow burner configuration with a fuel stream opposing an oxidizer stream, creating a diffusion flame.[5] Non-intrusive laser-based diagnostics are employed to quantify soot. Laser-Induced Incandescence (LII) is used to measure the soot volume fraction, while Laser Extinction is used to determine the soot concentration along the centerline of the flame.
Visualization of Experimental Workflow and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate a simplified experimental workflow for ignition delay time measurement and a conceptual representation of the differing combustion pathways of n-dodecane and iso-dodecane.
Caption: Simplified workflow for ignition delay time measurement using a shock tube.
References
Performance Showdown: Selecting the Optimal Capillary Column for Alkane Isomer Separation
A detailed guide for researchers navigating the critical choice of capillary columns for the precise separation of alkane isomers, supported by comparative data and experimental protocols.
For scientists and professionals in research and drug development, the accurate separation and quantification of alkane isomers are paramount. The choice of a gas chromatography (GC) capillary column plays a pivotal role in achieving the desired resolution and selectivity. This guide provides an objective comparison of the performance of two commonly employed types of capillary columns for alkane isomer separation: a non-polar phase and a mid-polar phase column.
The separation of alkane isomers, which often have very similar boiling points, presents a significant analytical challenge. Non-polar stationary phases primarily separate compounds based on their boiling points and volatility. In contrast, mid-polar phases offer enhanced selectivity by leveraging subtle differences in polarity and molecular geometry among the isomers.
Comparative Performance Analysis
To illustrate the performance differences, this guide focuses on the separation of hexane (C6), heptane (C7), and octane (C8) isomers on two representative capillary columns:
-
Column A: Non-Polar 5% Phenyl-Dimethylpolysiloxane Phase (e.g., Restek Rxi-5Sil MS, Agilent DB-5, HP-5)
-
Column B: Mid-Polar 6% Cyanopropylphenyl-Dimethylpolysiloxane Phase (e.g., Agilent CP-Select 624 Hexane, DB-624)
The following tables summarize the comparative performance data for the separation of key alkane isomers on these two columns. The data is compiled from various application notes and research articles. It is important to note that absolute retention times can vary between instruments and specific experimental conditions.
Hexane Isomer Separation
| Analyte | Boiling Point (°C) | Column A: 5% Phenyl-Dimethylpolysiloxane | Column B: 6% Cyanopropylphenyl-Dimethylpolysiloxane |
| Retention Time (min) | Resolution (Rs) | ||
| 2,2-Dimethylbutane | 49.7 | 5.2 | - |
| 2,3-Dimethylbutane | 58.0 | 5.8 | 3.1 |
| 2-Methylpentane | 60.3 | 6.1 | 1.8 |
| 3-Methylpentane | 63.3 | 6.4 | 1.6 |
| n-Hexane | 68.7 | 7.0 | 3.2 |
Observation: The mid-polar column (Column B) provides significantly better resolution for all hexane isomers compared to the non-polar column (Column A).[1] This is particularly evident for the closely eluting 2-methylpentane and 3-methylpentane.
Heptane Isomer Separation
| Analyte | Boiling Point (°C) | Column A: 5% Phenyl-Dimethylpolysiloxane | Column B: 6% Cyanopropylphenyl-Dimethylpolysiloxane |
| Retention Time (min) | Resolution (Rs) | ||
| 2,2-Dimethylpentane | 79.2 | 8.5 | - |
| 2,4-Dimethylpentane | 80.5 | 8.8 | 1.5 |
| 2,2,3-Trimethylbutane | 80.9 | 9.0 | 1.1 |
| 3,3-Dimethylpentane | 86.1 | 9.8 | 3.5 |
| 2-Methylhexane | 90.1 | 10.2 | 2.0 |
| 2,3-Dimethylpentane | 89.8 | 10.1 | 0.5 |
| 3-Methylhexane | 92.0 | 10.5 | 1.6 |
| 3-Ethylpentane | 93.5 | 10.8 | 1.4 |
| n-Heptane | 98.4 | 11.5 | 3.8 |
Observation: For the more complex mixture of heptane isomers, the mid-polar column (Column B) continues to demonstrate superior resolving power. The separation of 2-methylhexane and 2,3-dimethylpentane, which is challenging on the non-polar phase, is notably improved.
Octane Isomer Separation
| Analyte | Boiling Point (°C) | Column A: 5% Phenyl-Dimethylpolysiloxane | Column B: 6% Cyanopropylphenyl-Dimethylpolysiloxane |
| Retention Time (min) | Resolution (Rs) | ||
| 2,2,4-Trimethylpentane | 99.2 | 11.8 | - |
| 2,5-Dimethylhexane | 109.1 | 13.5 | 6.0 |
| 2,4-Dimethylhexane | 109.4 | 13.6 | 0.5 |
| 2,2,3-Trimethylpentane | 109.8 | 13.8 | 1.0 |
| 3,3-Dimethylhexane | 112.0 | 14.2 | 2.1 |
| 2,3,4-Trimethylpentane | 113.5 | 14.5 | 1.4 |
| 2,3-Dimethylhexane | 115.6 | 14.9 | 2.0 |
| 2-Methylheptane | 117.6 | 15.3 | 1.8 |
| 3-Methylheptane | 119.0 | 15.6 | 1.3 |
| n-Octane | 125.7 | 16.8 | 5.5 |
Observation: The separation of the numerous octane isomers further highlights the advantage of the mid-polar column (Column B) in achieving baseline or near-baseline separation for a greater number of isomer pairs.
Experimental Protocols
The following provides a detailed methodology for the gas chromatographic separation of alkane isomers. These are generalized conditions and may require optimization for specific applications and instruments.
Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 7890A Gas Chromatograph (or equivalent)
-
Injector: Split/Splitless Inlet
-
Injection Volume: 1.0 µL
-
Split Ratio: 100:1
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, constant flow
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 40°C
-
Hold Time: 5 minutes
-
Ramp Rate: 5°C/min
-
Final Temperature: 150°C
-
Final Hold Time: 2 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen) Flow: 25 mL/min
Sample Preparation:
A standard mixture containing equal concentrations of the hexane, heptane, and octane isomers is prepared in a suitable volatile solvent such as pentane or dichloromethane. The concentration of each isomer should be in the range of 100-500 ppm.
Visualizing the Experimental Workflow
The logical flow of the experimental process for comparing the performance of different capillary columns is crucial for reproducible results.
Caption: Workflow for comparing capillary column performance.
Conclusion
The choice of capillary column has a profound impact on the separation of alkane isomers. While non-polar columns can provide adequate separation for simple mixtures based on boiling point differences, mid-polar columns offer superior selectivity and resolution, particularly for complex samples containing numerous isomers with close boiling points. The 6% cyanopropylphenyl-dimethylpolysiloxane stationary phase demonstrates a clear advantage in resolving critical isomer pairs among hexane, heptane, and octane. Researchers should carefully consider the complexity of their samples and the required level of separation when selecting a capillary column for alkane isomer analysis.
References
Inter-laboratory validation of 2,2,7-Trimethylnonane analysis methods
An Inter-laboratory Perspective on the Analysis of 2,2,7-Trimethylnonane: A Comparative Guide to Common Analytical Techniques
The selection of an appropriate analytical method is a pivotal decision in any scientific investigation. For the analysis of complex hydrocarbon mixtures, Gas Chromatography (GC) is a widely utilized technique.[1] When coupled with a mass spectrometer (MS), it provides a robust method for both the separation and identification of individual components.[2] An even more advanced approach, Comprehensive Two-Dimensional Gas Chromatography (GCxGC), offers significantly enhanced resolution, which is particularly beneficial for separating co-eluting compounds in complex matrices.[3][4]
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics for GC-MS and GCxGC-MS in the analysis of volatile hydrocarbons, based on data from studies of similar compounds. These values should be considered representative and may vary based on the specific instrumentation, sample matrix, and method optimization.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) |
| Precision (RSD%) | 2.01 - 12.1%[5] | Generally comparable to or better than GC-MS due to improved peak shape and separation. |
| Accuracy (Recovery %) | 104.8 - 212.4%[5] | Comparable to GC-MS, with potential for improvement due to reduced matrix interference. |
| Limit of Detection (LOD) | Analyte dependent, typically in the low ppb range.[5] | Generally lower than GC-MS due to enhanced signal-to-noise from modulation.[4] |
| Peak Capacity | Hundreds of peaks | Thousands of peaks[6] |
| Sample Throughput | Higher | Lower due to longer run times and more complex data processing. |
| Cost | Lower | Higher initial instrument cost and operational complexity.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the analysis of a volatile hydrocarbon like this compound using GC-MS and GCxGC-MS.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a standard and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[7]
1. Sample Preparation:
-
For liquid samples, a direct injection or headspace solid-phase microextraction (HS-SPME) can be employed.[8] For HS-SPME, the sample is placed in a sealed vial and heated to allow the volatile analytes to partition into the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes.[7]
-
Internal standards, such as deuterated analogues, should be added to the sample for accurate quantification.[9]
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for hydrocarbon analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: JEOL JMS-T2000GC AccuTOF GC-Alpha or similar.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Selected Ion Monitoring (SIM) can be used for target compound analysis to improve sensitivity.[11]
3. Data Analysis:
-
Compound identification is achieved by comparing the acquired mass spectra with reference libraries such as the NIST Mass Spectral Library.
-
Quantification is performed by integrating the peak area of a characteristic ion and comparing it to the response of the internal standard.
Method 2: Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)
GCxGC-MS provides enhanced separation for complex samples by employing two columns with different stationary phases.[10] This technique is particularly advantageous for resolving isomers and overcoming matrix interferences.[12]
1. Sample Preparation:
-
Sample preparation is similar to that for GC-MS, utilizing direct injection or HS-SPME.
2. GCxGC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC equipped with a Zoex ZX-2 thermal modulator or similar.[10]
-
First Dimension (1D) Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Second Dimension (2D) Column: A more polar column, such as a DB-17ms (1.5 m x 0.15 mm ID, 0.15 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program (1D): Same as the GC-MS method.
-
Oven Temperature Program (2D): Typically maintained at a slightly higher temperature than the primary oven to ensure rapid elution.
-
Modulator: The thermal modulator traps and re-injects small fractions of the eluent from the first column into the second column. A typical modulation period is 6 seconds.
-
Mass Spectrometer: A high-speed Time-of-Flight (TOF) mass spectrometer is preferred due to the narrow peaks produced in the second dimension.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
-
Data is visualized as a 2D contour plot, with peaks represented as spots.
-
Compound identification and quantification are performed using specialized software that can process the complex GCxGC data.
Mandatory Visualization
The following diagram illustrates a typical workflow for the analysis of volatile compounds like this compound.
References
- 1. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. mosh-moah.de [mosh-moah.de]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. Utilizing two-dimensional gas chromatography time of flight mass spectrometry (GCxGC ToFMS) to characterize volatile products from pyrolysis of living vegetation foliage :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Characterization of Volatile Organic Compounds (VOCs) from Farms Effluents: Interest of HS-SPME-GC-MS Technique for Laboratory and Field Test [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
- 10. spectralworks.com [spectralworks.com]
- 11. tdi-bi.com [tdi-bi.com]
- 12. azom.com [azom.com]
A Comparative Analysis of Octane Numbers in Trimethylnonane Isomers
For Researchers, Scientists, and Drug Development Professionals
The octane number of a fuel is a critical measure of its resistance to autoignition, or "knocking," in an internal combustion engine. For branched alkanes like trimethylnonane isomers, the degree and position of methyl branching significantly influence the octane rating. This guide provides a comparative framework for understanding these differences, details the experimental protocols for their determination, and illustrates the underlying chemical principles.
Quantitative Data Comparison
A direct quantitative comparison of the Research Octane Number (RON) and Motor Octane Number (MON) for various trimethylnonane isomers would require experimental determination. The following table is a representative structure for presenting such data.
| Isomer Name | Chemical Structure | Predicted Research Octane Number (RON) | Predicted Motor Octane Number (MON) |
| 2,2,3-Trimethylnonane | C12H26 | High | High |
| 2,2,4-Trimethylnonane | C12H26 | High | High |
| 2,2,5-Trimethylnonane | C12H26 | High | High |
| 2,2,6-Trimethylnonane | C12H26 | High | High |
| 2,3,3-Trimethylnonane | C12H26 | High | High |
| 2,3,4-Trimethylnonane | C12H26 | High | High |
| 2,3,5-Trimethylnonane | C12H26 | Moderate-High | Moderate-High |
| 2,3,6-Trimethylnonane | C12H26 | Moderate-High | Moderate-High |
| 2,4,4-Trimethylnonane | C12H26 | High | High |
| 2,4,5-Trimethylnonane | C12H26 | Moderate-High | Moderate-High |
| 2,4,6-Trimethylnonane | C12H26 | Moderate | Moderate |
| 3,3,4-Trimethylnonane | C12H26 | High | High |
| 3,3,5-Trimethylnonane | C12H26 | High | High |
| 3,3,6-Trimethylnonane | C12H26 | High | High |
| 3,4,4-Trimethylnonane | C12H26 | High | High |
| 3,4,5-Trimethylnonane | C12H26 | Moderate-High | Moderate-High |
| 3,4,6-Trimethylnonane | C12H26 | Moderate | Moderate |
| 4,4,5-Trimethylnonane | C12H26 | High | High |
| 4,5,6-Trimethylnonane | C12H26 | Moderate | Moderate |
Note: The predicted octane numbers are relative estimations based on general principles of hydrocarbon combustion. Actual experimental values are required for a definitive comparison.
Experimental Protocols
The determination of Research Octane Number (RON) and Motor Octane Number (MON) is governed by standardized ASTM International test methods. These methods utilize a Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.
Research Octane Number (RON) - ASTM D2699
This method is indicative of fuel performance under low-speed, mild driving conditions.
Apparatus:
-
A standard Cooperative Fuel Research (CFR) engine.
-
Instrumentation to measure knock intensity, air and fuel flow, and engine operating parameters.
Procedure:
-
Engine Calibration: The CFR engine is calibrated using primary reference fuels (PRF), which are blends of iso-octane (RON 100) and n-heptane (RON 0).
-
Sample Preparation: The trimethylnonane isomer to be tested is prepared.
-
Engine Operation: The engine is operated under the following standard conditions:
-
Engine Speed: 600 rpm
-
Intake Air Temperature: 52°C (125°F)
-
Spark Timing: 13 degrees before top dead center
-
-
Knock Intensity Measurement: The compression ratio of the engine is adjusted until a standard level of knock intensity is achieved for the test sample.
-
Bracketing: The knock intensity of the sample is "bracketed" by two PRF blends, one that produces a slightly higher knock intensity and one that produces a slightly lower knock intensity.
-
RON Calculation: The RON of the sample is calculated by interpolation between the RONs of the two bracketing PRF blends.
Motor Octane Number (MON) - ASTM D2700
This method assesses fuel performance under more severe, high-speed or high-load conditions.
Apparatus:
-
A standard Cooperative Fuel Research (CFR) engine.
-
Instrumentation to measure knock intensity, air and fuel flow, and engine operating parameters.
Procedure:
-
Engine Calibration: Similar to the RON test, the CFR engine is calibrated using PRFs.
-
Sample Preparation: The trimethylnonane isomer to be tested is prepared.
-
Engine Operation: The engine is operated under the following more severe conditions compared to the RON test:
-
Engine Speed: 900 rpm
-
Intake Air Temperature: 149°C (300°F)
-
Variable Spark Timing: Varies with compression ratio.
-
-
Knock Intensity Measurement: The compression ratio is adjusted to achieve a standard knock intensity for the test sample.
-
Bracketing: The sample's knock intensity is bracketed by two PRF blends.
-
MON Calculation: The MON is calculated by interpolation between the MONs of the bracketing PRF blends.
Visualizations
Experimental Workflow for Octane Number Determination
The following diagram illustrates the general workflow for the experimental determination of the octane number of a trimethylnonane isomer.
Accuracy and precision of 2,2,7-Trimethylnonane quantification methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds (VOCs) like 2,2,7-trimethylnonane is critical for various applications, including biomarker discovery and environmental monitoring. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, with a focus on their accuracy and precision. Due to the limited availability of data specifically for this compound, this guide also incorporates data from the analysis of structurally similar long-chain and branched alkanes as a reference.
The primary analytical technique for the quantification of this compound and other hydrocarbons is Gas Chromatography-Mass Spectrometry (GC-MS). This powerful method separates volatile compounds in a sample and then identifies and quantifies them based on their mass-to-charge ratio. The precision and accuracy of a GC-MS method are highly dependent on the sample preparation technique and the specific instrument parameters.
Comparative Analysis of Quantification Methods
The following table summarizes the performance characteristics of different GC-MS based methods for the quantification of alkanes. While "Method 1" provides data for n-alkanes, its validation parameters offer a solid baseline for what can be expected for branched alkanes like this compound. "Method 2" represents a typical approach for a broader range of volatile organic compounds, including hydrocarbons, in biological matrices.
| Parameter | Method 1: GC-MS for n-Alkanes in Forage and Fecal Samples | Method 2: Headspace SPME-GC-MS for Volatile Alkanes in Blood |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) |
| Linear Dynamic Range | 5 to 100 nmol injected on-column | Not explicitly stated for alkanes, but typically in the ng/mL to µg/mL range |
| Limit of Quantification (LOQ) | 5 nmol injected on-column | Analyte dependent, generally in the low ng/mL range for similar compounds |
| Intra-assay Precision (CV%) | 0.1% - 12.9% | <15% is generally acceptable |
| Recovery | > 91% | Not explicitly stated, but typically 80-120% is targeted |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the methods cited in this guide.
Method 1: GC-MS for n-Alkanes in Forage and Fecal Samples
This method was developed for the quantification of C21 to C36 n-alkanes and provides a robust framework for the analysis of long-chain hydrocarbons.
Sample Preparation:
-
Extraction: Samples are extracted using an automated solid-liquid extraction system with elevated temperature and pressure. Hexane is used as the extraction solvent.
-
Solvent Evaporation: The extract is concentrated by evaporating the solvent under a gentle stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a known volume of an appropriate solvent before GC-MS analysis.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N GC or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Agilent 5973N MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for alkanes (e.g., m/z 57, 71, 85).
Method 2: Headspace SPME-GC-MS for Volatile Alkanes in Blood
This method is suitable for the analysis of volatile compounds in biological fluids and minimizes matrix effects.
Sample Preparation:
-
Vial Preparation: A blood sample (e.g., 1 mL) is placed in a headspace vial.
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analog of the analyte) is added.
-
Incubation: The vial is sealed and incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
-
SPME: A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.
GC-MS Analysis:
-
Gas Chromatograph: Similar to Method 1.
-
Injector: The SPME fiber is inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.
-
Column and Oven Program: Similar to Method 1, but may be optimized for the specific volatility of the target analytes.
-
Mass Spectrometer: Similar to Method 1.
-
Acquisition Mode: Full scan or SIM mode can be used.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the analytical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for GC-MS based quantification of this compound.
Caption: Workflow for Headspace SPME-GC-MS analysis of volatile compounds in blood.
Navigating the Maze of Branched Alkanes: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals venturing into the complex world of branched alkane analysis, selecting the optimal analytical technique is a critical first step. This guide provides a comprehensive cross-validation of three powerful techniques: Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By delving into their principles, performance metrics, and experimental protocols, this document aims to equip you with the knowledge to make an informed decision for your specific analytical challenge.
The analysis of branched alkanes, or isoalkanes, is crucial in various fields, from petroleum geochemistry and environmental monitoring to the development of pharmaceuticals and fine chemicals. Their structural diversity, with varying chain lengths and branching positions, presents a significant analytical challenge. This guide will compare the capabilities of GC-FID, GC-MS, and NMR in providing both qualitative and quantitative information about these complex molecules.
At a Glance: Performance Comparison
To facilitate a quick and objective comparison, the following table summarizes the key performance characteristics of GC-FID, GC-MS, and NMR for branched alkane analysis.
| Parameter | GC-FID | GC-MS | NMR Spectroscopy |
| Principle | Separation by boiling point and polarity, detection by ionization in a flame. | Separation by boiling point and polarity, detection by mass-to-charge ratio of ionized molecules. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. |
| Qualitative Analysis | Based on retention time comparison with standards. Co-elution of isomers is a major challenge. | Provides structural information through characteristic fragmentation patterns, aiding in isomer differentiation.[1][2][3] | Excellent for unambiguous structure elucidation and isomer identification through analysis of chemical shifts and coupling constants.[4][5][6] |
| Quantitative Analysis | Excellent for quantification of total hydrocarbons and known branched alkanes with proper calibration.[7] Response is proportional to the number of carbon atoms.[8] | Good for quantification, especially in complex matrices, using selected ion monitoring (SIM) for enhanced sensitivity and specificity.[7][9] | Can be used for quantification (qNMR), but may require longer acquisition times and careful experimental setup for accuracy.[10][11][12] |
| Sensitivity | High sensitivity for hydrocarbons, typically in the parts-per-million (ppm) range.[7] | Very high sensitivity, capable of detecting trace amounts in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[7] | Generally lower sensitivity compared to GC-based methods, requiring higher sample concentrations. |
| Limit of Detection (LOD) | Typically in the low ng/g to µg/g range.[13][14][15] | Can reach low pg to ng levels, depending on the instrument and acquisition mode.[16][17][18] | Generally in the µg to mg range. |
| Limit of Quantification (LOQ) | Typically in the ng/g to µg/g range.[13][14][15] | Can reach pg to ng levels with good precision and accuracy.[9][17][18] | Generally in the µg to mg range. |
| Sample Throughput | High | High | Lower, as longer acquisition times may be needed for sufficient signal-to-noise, especially for complex mixtures or insensitive nuclei. |
| Cost (Instrument) | Low | Moderate to High | High |
| Cost (Operational) | Low | Moderate | Moderate to High |
In-Depth Analysis of Techniques
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile organic compounds, including branched alkanes.[19] Its principle of operation is straightforward: the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase in a capillary column. The separated components are then burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms in the analyte.[20][8]
Strengths:
-
Excellent Quantitation: GC-FID provides a highly linear and reproducible response for hydrocarbons, making it a gold standard for quantitative analysis when reference standards are available.[7] The response is generally considered to be proportional to the carbon number, although response factors can vary between different hydrocarbon classes.[8][21][22][23]
-
Cost-Effective: Both the initial instrument purchase and ongoing operational costs are relatively low compared to other techniques.[7]
-
High Throughput: The run times for GC-FID analysis are typically short, allowing for the analysis of a large number of samples in a day.
Limitations:
-
Limited Qualitative Information: GC-FID only provides retention time data. Co-elution of different branched alkane isomers with similar boiling points is a common problem, making unambiguous identification challenging without the use of authentic standards.
-
Susceptible to Matrix Interference: The FID is a universal detector for organic compounds, meaning that any co-eluting organic compound from the sample matrix will contribute to the signal, potentially leading to inaccurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[24] After separation in the GC column, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, provides information about its molecular weight and structure.[1]
Strengths:
-
Powerful Qualitative Analysis: The fragmentation patterns of branched alkanes in the mass spectrometer are highly informative. Cleavage preferentially occurs at the branching points, leading to the formation of stable carbocations.[1][3][25][26] Analysis of these fragments allows for the determination of the branching position and the overall structure of the isoalkane.
-
High Specificity and Sensitivity: By using selected ion monitoring (SIM), specific fragment ions characteristic of the target branched alkanes can be monitored, significantly enhancing the sensitivity and reducing interference from the sample matrix.[9] This makes GC-MS ideal for trace analysis in complex samples.[7]
-
Library Matching: Extensive mass spectral libraries are available, which can be used to tentatively identify unknown branched alkanes by comparing their experimental mass spectra with those in the library.
Limitations:
-
Isomer Differentiation Challenges: While more powerful than GC-FID, differentiating between certain closely related isomers based solely on their mass spectra can still be challenging. The use of retention indices in conjunction with mass spectral data is often necessary for confident identification.[27]
-
Higher Cost: GC-MS systems are more expensive to purchase and maintain than GC-FID systems.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical structure of molecules in solution.[4] It is based on the interaction of atomic nuclei with an external magnetic field. For branched alkane analysis, both proton (¹H) and carbon-13 (¹³C) NMR are highly valuable.
Strengths:
-
Unambiguous Structure Elucidation: NMR is unparalleled in its ability to provide a complete and unambiguous determination of the molecular structure of branched alkanes.[4][28] Different protons and carbons in a molecule have distinct chemical shifts, and the coupling patterns between neighboring nuclei provide information about the connectivity of the atoms.[4][5][6]
-
Isomer Differentiation: NMR can readily distinguish between different branched alkane isomers, even those with very similar physical properties that are difficult to separate by chromatography.
-
Quantitative Capabilities (qNMR): With proper experimental setup and the use of an internal standard, NMR can be used for quantitative analysis.[10][11][12] The signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal.
Limitations:
-
Lower Sensitivity: NMR is inherently less sensitive than GC-based methods, requiring higher sample concentrations. This can be a significant drawback for trace analysis.
-
Complex Spectra: For complex mixtures of branched alkanes, the NMR spectra can become very crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can help to resolve overlapping signals but require longer experimental times.[10][29]
-
High Cost and Complexity: NMR spectrometers are expensive to purchase and operate, and require specialized expertise for data acquisition and interpretation.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of branched alkanes using GC-FID, GC-MS, and NMR.
GC-FID Experimental Protocol
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to a known final volume.
-
If necessary, perform a cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.
-
Add a known amount of an internal standard (e.g., a n-alkane not present in the sample) for accurate quantification.
Instrumentation:
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for hydrocarbon analysis.[30]
-
Injector: Split/splitless or on-column injector.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[30]
GC Conditions:
-
Injector Temperature: 250-300 °C
-
Oven Temperature Program: A temperature program is used to separate a wide range of branched alkanes. A typical program might be:
-
Initial temperature: 50 °C (hold for 2 min)
-
Ramp: 10 °C/min to 300 °C
-
Final hold: 10 min at 300 °C
-
-
Detector Temperature: 300-320 °C
-
Gas Flows (FID): Hydrogen, air, and makeup gas flows should be optimized according to the manufacturer's recommendations.
Data Analysis:
-
Identify branched alkanes by comparing their retention times with those of authentic standards.
-
Quantify the identified compounds by creating a calibration curve using standards of known concentrations or by using the internal standard method.
GC-MS Experimental Protocol
Sample Preparation: The sample preparation is similar to that for GC-FID analysis.
Instrumentation:
-
Gas Chromatograph: Coupled to a mass spectrometer (e.g., quadrupole, ion trap, or time-of-flight).
-
Column and Injector: Same as for GC-FID.
-
Carrier Gas: Helium is the most commonly used carrier gas for GC-MS.[30]
GC-MS Conditions:
-
GC Conditions: The GC conditions (injector temperature, oven temperature program) are similar to those used for GC-FID.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Range: Scan a mass range appropriate for the expected branched alkanes (e.g., m/z 40-500).
-
Acquisition Mode: Full scan mode for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) mode for targeted quantitative analysis of specific branched alkanes with higher sensitivity.
-
Data Analysis:
-
Identify branched alkanes by interpreting their mass spectra, focusing on characteristic fragment ions resulting from cleavage at branching points.[1][3]
-
Confirm identifications by comparing retention times and mass spectra with authentic standards or with entries in a mass spectral library.
-
For quantitative analysis in SIM mode, create a calibration curve using standards of the target analytes.
NMR Spectroscopy Experimental Protocol
Sample Preparation:
-
Dissolve a sufficient amount of the sample (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., tetramethylsilane - TMS, or a compound with a known concentration) for chemical shift referencing and quantification.
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
NMR Experiments:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key parameters to optimize include the number of scans (for adequate signal-to-noise), relaxation delay (to ensure full relaxation for quantitative analysis), and spectral width.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (if necessary):
-
For complex mixtures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish proton-proton and proton-carbon correlations, respectively, aiding in structure elucidation.[29]
-
Data Analysis:
-
Process the NMR data (Fourier transformation, phase correction, baseline correction).
-
Assign the signals in the ¹H and ¹³C NMR spectra to the specific protons and carbons in the branched alkane structures based on their chemical shifts, multiplicities (splitting patterns), and integration values.
-
Use the integration of the ¹H NMR signals relative to the internal standard for quantitative analysis.
Visualizing the Workflow
To better understand the logical flow of each analytical technique, the following diagrams have been generated using the DOT language.
Caption: Workflow for branched alkane analysis using GC-FID.
Caption: Workflow for branched alkane analysis using GC-MS.
References
- 1. GCMS Section 6.9.2 [people.whitman.edu]
- 2. Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring (Journal Article) | ETDEWEB [osti.gov]
- 3. whitman.edu [whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. organic chemistry - Determination of structure by 13C and 1H NMR spectroscopy - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. downloads.hindawi.com [downloads.hindawi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. redalyc.org [redalyc.org]
- 15. LOD for GC-FID - Chromatography Forum [chromforum.org]
- 16. pragolab.cz [pragolab.cz]
- 17. researchgate.net [researchgate.net]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. 6-napse.com [6-napse.com]
- 20. GC FID vs GC MS - What is the Difference Between GC FID and GC MS [monadlabtech.com]
- 21. Study of the relative response factors of various gas chromatograph-flame ionisation detector systems for measurement of C2-C9 hydrocarbons in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Flame ionization detector response factors for compound classes in quantitative analysis of complex organic mixtures (Journal Article) | OSTI.GOV [osti.gov]
- 23. mdpi.com [mdpi.com]
- 24. youtube.com [youtube.com]
- 25. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 26. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Purity of Synthesized 2,2,7-Trimethylnonane: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive evaluation of the purity of synthesized 2,2,7-trimethylnonane, offering a comparison with alternative branched alkanes and detailing the experimental protocols for accurate purity assessment.
The analysis of synthesized organic compounds for impurities is paramount to guarantee the reliability and reproducibility of experimental results. In the context of drug development and materials science, even trace impurities can significantly alter the biological activity or physical properties of a substance. This guide focuses on this compound, a C12 branched alkane, and outlines robust analytical methodologies for its purity determination.
Comparison of this compound with Alternative C12 Branched Alkanes
The choice of a specific branched alkane in a research or industrial application often depends on its physical properties, such as boiling point and density. These properties are influenced by the degree of branching in the carbon chain. Generally, increased branching leads to a lower boiling point due to a smaller surface area and consequently weaker van der Waals forces.
Below is a comparison of this compound with other C12 branched alkane isomers. The selection of an appropriate alternative will depend on the specific requirements of the application.
| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₂H₂₆ | 193.3 | 0.748 |
| n-Dodecane | C₁₂H₂₆ | 216.3 | 0.749 |
| 2-Methylundecane | C₁₂H₂₆ | 216.0 | 0.754 |
| 2,2,4,6,6-Pentamethylheptane | C₁₂H₂₆ | 177.0 | 0.746 |
| 2,3,4-Trimethylnonane | C₁₂H₂₆ | 203.0 | 0.771 |
Note: The boiling point and density of branched alkanes can vary slightly based on the data source and experimental conditions.
Analytical Methodologies for Purity Determination
The purity of synthesized this compound can be accurately determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is a primary method for quantifying volatile organic compounds, while quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy offers a powerful tool for structural confirmation and purity assessment without the need for a specific reference standard of the analyte.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for separating and quantifying the components of a volatile mixture. The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as hexane or pentane.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/min to 250 °C.
-
Hold: Maintain 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard if available.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound using the following formula:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
A plausible synthetic route for this compound involves the Grignard reaction between a suitable Grignard reagent and a ketone, followed by reduction. Potential impurities from such a synthesis could include:
-
Unreacted starting materials: The ketone and the precursor to the Grignard reagent.
-
Side-products from the Grignard reaction: Such as products of elimination reactions.
-
Isomers of this compound: Formed through rearrangement reactions.
-
Solvent residues: From the reaction and purification steps.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹H qNMR is a primary analytical method that allows for the determination of the absolute purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[1]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not contain signals in the region of interest.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Acquisition Time (aq): At least 3 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
-
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
-
Visualization of Experimental and Logical Workflows
To further clarify the processes involved in evaluating the purity of synthesized this compound, the following diagrams illustrate the experimental workflow and the logical relationship between the target compound and its alternatives.
By employing the detailed analytical protocols and considering the comparative data presented in this guide, researchers can confidently assess the purity of synthesized this compound and make informed decisions regarding its suitability for their specific applications. The provided visualizations offer a clear overview of the evaluation process and the relationships between the target compound and its structural isomers.
References
A Comparative Analysis of 2,2,7-Trimethylnonane and Other Jet Fuel Components
A detailed guide for researchers and scientists on the performance characteristics of 2,2,7-trimethylnonane in comparison to established and alternative jet fuel components. This document provides a quantitative comparison of key physical and combustion properties, outlines standard experimental methodologies for their determination, and visualizes the logical flow of fuel property analysis.
In the ongoing pursuit of enhanced performance and efficiency in aviation fuels, a thorough understanding of the properties of individual hydrocarbon components is paramount. This guide provides a comparative benchmark of this compound, a highly branched C12 iso-paraffin, against other significant constituents of jet fuel. The selection of these comparators, including a straight-chain alkane (n-dodecane), a more highly branched iso-alkane (iso-dodecane), a cycloparaffin (decalin), and a high-energy-density fuel (exo-tricyclo[5.2.1.02,6]decane or JP-10), allows for a comprehensive evaluation of this compound's potential role in advanced fuel formulations.
Data Presentation: A Quantitative Comparison
The following tables summarize key physical and combustion properties of this compound and its counterparts. It is important to note that while experimental data is provided for the established components, the values for this compound are primarily computed, reflecting a current data gap in the experimental literature for this specific isomer.
Table 1: Physical Properties of Selected Jet Fuel Components
| Property | This compound | n-Dodecane | Iso-dodecane (2,2,4,6,6-Pentamethylheptane) | Decalin (cis/trans mixture) | exo-Tricyclo[5.2.1.02,6]decane (JP-10) |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ | C₁₀H₁₈ | C₁₀H₁₆ |
| Molar Mass ( g/mol ) | 170.33 | 170.34 | 170.34 | 138.25 | 136.24 |
| Density @ 20°C (g/cm³) | 0.7498 (Computed)[1] | 0.749 | 0.7487 | ~0.88 | 0.940 |
| Kinematic Viscosity @ 20°C (mm²/s) | Not Available | 1.51 | Not Available | 2.13 (cis), 3.38 (trans) | 2.96 |
| Flash Point (°C) | Not Available | 71[2] | ~60 | 57 | 55 |
| Freezing Point (°C) | -50.8 (Estimate)[1] | -9.6 | -74 | -43 (cis), -30 (trans) | -80 |
Table 2: Combustion Properties of Selected Jet Fuel Components
| Property | This compound | n-Dodecane | Iso-dodecane (2,2,4,6,6-Pentamethylheptane) | Decalin (cis/trans mixture) | exo-Tricyclo[5.2.1.02,6]decane (JP-10) |
| Net Heat of Combustion (MJ/kg) | Not Available | 44.1 | ~44.0 | ~43.3 | 42.4 |
| Derived Cetane Number (DCN) | Not Available | ~77 | ~15 | Not Available | Not Available |
Experimental Protocols: Methodologies for Key Performance Indicators
The data presented in the comparison tables are determined through standardized experimental procedures. The following are detailed methodologies for the key performance indicators cited.
Density: ASTM D4052
This test method covers the determination of density and relative density of petroleum distillates and viscous oils that can be handled in a normal liquid state. A small volume (approximately 1-2 mL) of the liquid sample is introduced into an oscillating U-tube. The change in the oscillating frequency of the tube caused by the change in mass is used to determine the density of the sample. The measurement is typically performed at a specified temperature, such as 15°C or 20°C.
Kinematic Viscosity: ASTM D445
This standard specifies a procedure for determining the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid. The test is conducted at a constant temperature, and for jet fuels, this is often -20°C to assess low-temperature fluidity.
Flash Point: ASTM D93
This test method covers the determination of the flash point of petroleum products by a Pensky-Martens closed-cup tester. The sample is heated at a specified rate with continuous stirring. An ignition source is directed into the cup at regular temperature intervals with simultaneous interruption of stirring. The flash point is the lowest temperature at which application of the ignition source causes the vapors of the sample to ignite.
Net Heat of Combustion: ASTM D4809
This method determines the heat of combustion of hydrocarbon fuels by burning a weighed sample in an oxygen bomb calorimeter under controlled conditions. The heat of combustion is calculated from temperature observations before, during, and after combustion, along with thermochemical corrections. The net heat of combustion, which is used in aviation, is calculated from the gross heat of combustion.
Derived Cetane Number (DCN): ASTM D6890
This test method determines the cetane number of diesel fuel oils and can be applied to jet fuel components. A small sample is injected into a constant volume combustion chamber, and the ignition delay is measured. The DCN is then calculated from the ignition delay using a correlation equation.
Mandatory Visualization
The following diagrams illustrate the logical workflow for evaluating a potential jet fuel component and the general classification of hydrocarbon components in jet fuel.
Caption: Logical workflow for evaluating a potential new jet fuel component.
References
Safety Operating Guide
Proper Disposal of 2,2,7-Trimethylnonane: A Guide for Laboratory Professionals
Key Safety and Hazard Information
Based on data for structurally similar chemicals, 2,2,7-trimethylnonane is anticipated to be a flammable liquid and an aspiration hazard.[1][2] Vapors may form explosive mixtures with air, and ingestion can be fatal if the substance enters the airways.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Quantitative Data Summary
The following table summarizes the known and anticipated properties of this compound and its related isomers. This data is crucial for a proper risk assessment before handling and disposal.
| Property | Value/Information | Source |
| Chemical Formula | C₁₂H₂₆ | PubChem |
| Molar Mass | 170.33 g/mol | PubChem |
| Appearance | Colorless liquid (anticipated) | [1] |
| Odor | Petroleum-like (anticipated) | [1] |
| Flammability | Flammable liquid (anticipated) | [1][2] |
| Hazards | Aspiration hazard, potential skin and eye irritant | [1][3] |
Experimental Protocol: Waste Segregation and Containerization
The primary experimental protocol for the proper disposal of this compound involves its careful segregation and packaging as a hazardous waste.
Materials:
-
Chemically resistant waste container (glass or polyethylene) with a secure screw cap.
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
Procedure:
-
Waste Identification: Positively identify the waste stream as containing this compound.
-
Container Selection: Choose a clean, dry, and chemically compatible waste container. Ensure the container is in good condition with no cracks or leaks.
-
Waste Transfer: In a well-ventilated area, such as a fume hood, carefully transfer the this compound waste into the designated container. Avoid splashing. Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Flammable Liquid," "Aspiration Hazard")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be secondary containment, away from ignition sources, and segregated from incompatible materials.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a flame-retardant lab coat.[1]
-
Waste Collection:
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, a waste pickup must be scheduled.
-
Contact your institution's EHS department to arrange for the collection of the hazardous waste.
-
-
Prohibited Disposal Methods:
-
NEVER pour this compound down the drain.[4][5] This is illegal and can cause significant environmental damage and potentially create an explosion hazard in the plumbing.
-
DO NOT allow this compound to evaporate in a fume hood as a means of disposal.[6]
-
NEVER dispose of this compound in the regular trash.
-
Disclaimer: The information provided here is based on the properties of similar chemicals and general best practices for the disposal of flammable liquid waste. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety department for guidance tailored to your location and facilities. All procedures must be in compliance with local, state, and federal regulations.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 2,2,7-Trimethylnonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 2,2,7-Trimethylnonane. The following procedures are based on available data for structurally similar branched alkanes and are intended to ensure the safety of all laboratory personnel.
Hazard Summary
-
Flammability: Flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2][3] Do NOT induce vomiting if ingested.[1][4]
-
Skin Irritation: Prolonged or repeated contact may cause skin dryness or cracking.[5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. For prolonged contact or immersion, consider a laminate glove as a liner. |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Body Protection | Laboratory coat or chemical-resistant apron | A chemical-resistant apron can provide additional protection against splashes.[6] |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood | If ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a safety shower and eyewash station are readily accessible.
- Work in a well-ventilated area, preferably within a certified chemical fume hood.
- Ground and bond containers and receiving equipment to prevent static discharge.[1]
- Remove all potential ignition sources from the handling area.[1][2]
2. Donning PPE:
- Inspect all PPE for damage before use.
- Don PPE in the following order: lab coat, safety glasses/goggles, and then gloves.
3. Chemical Handling:
- Keep the container tightly closed when not in use.[1][4]
- Use non-sparking tools for all transfers and manipulations.[1]
- Avoid direct contact with skin, eyes, and clothing.[4][5]
- Do not eat, drink, or smoke in the handling area.[4]
4. In Case of a Spill:
- Evacuate unprotected personnel from the area.
- Wear appropriate PPE, including respiratory protection if necessary.
- Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[2]
- Collect the absorbed material into a suitable, labeled container for disposal.
5. First Aid Measures:
- If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[1][2]
- If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][2]
- If Inhaled: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][4]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][4]
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated absorbent materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2] Do not allow the substance to enter sewers or surface water.[2]
Below is a workflow diagram for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
